Fosfenopril
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIWWYDXDVSWAZ-RTWAWAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869253 | |
| Record name | Fosinoprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95399-71-6 | |
| Record name | Fosinoprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95399-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fosinoprilat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095399716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosinoprilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fosinoprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSINOPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S312EY6ZT8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Fosfenopril
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and reaction mechanisms involved in the creation of Fosfenopril, an angiotensin-converting enzyme (ACE) inhibitor. The document details the key chemical intermediates, reaction conditions, and experimental protocols, offering valuable insights for professionals in the field of drug development and organic synthesis.
I. Overview of the this compound Synthesis Pathway
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates, followed by their coupling and subsequent purification. The overall synthesis can be conceptually divided into three main stages:
-
Synthesis of (4S)-4-cyclohexyl-L-proline (Intermediate 2): This chiral proline derivative is a crucial building block that provides the stereochemical framework for a portion of the final this compound molecule.
-
Synthesis of SR---INVALID-LINK--phosphinyl]acetic acid (Intermediate 1): This phosphinylacetic acid derivative is the second key component, contributing the phosphorus-containing moiety essential for the drug's activity. The synthesis typically yields a racemic mixture, which is then resolved to obtain the desired stereoisomer.
-
Coupling and Final Product Formation: The two key intermediates are coupled to form the this compound molecule. This is followed by purification to isolate the desired diastereomer.
The overall synthetic scheme is depicted below:
Figure 1: High-level overview of the this compound synthesis pathway.
II. Synthesis of Key Intermediates
A. Synthesis of SR-(2-methyl-1-(oxopropoxy)propoxyphosphinyl]acetic acid (Intermediate 1)
The synthesis of this key phosphinylacetic acid intermediate begins with (4-phenylbutyl)phosphinic acid. The industrial synthesis typically produces a mixture of diastereomers that are then separated. A plausible synthetic route involves the following conceptual steps:
-
Preparation of (4-phenylbutyl)phosphinylacetic acid: This can be achieved through a reaction of a (4-phenylbutyl)phosphinic acid derivative with a haloacetic acid ester, followed by hydrolysis. The Arbuzov reaction is a fundamental method for forming the P-C bond in the precursor.
-
Esterification: The resulting phosphinylacetic acid is then esterified with 2-methyl-1-(1-oxopropoxy)propane to introduce the propoxy side chain.
Reaction Mechanism: Arbuzov Reaction
The Arbuzov reaction is a classic method for the formation of a phosphorus-carbon bond. It involves the reaction of a trialkyl phosphite with an alkyl halide. The general mechanism proceeds via an S(_N)2 attack of the nucleophilic phosphorus on the alkyl halide to form a phosphonium salt intermediate, which then undergoes dealkylation by the halide ion to yield the final phosphonate.
Figure 2: General mechanism of the Arbuzov reaction.
B. Synthesis of trans-4-cyclohexyl-L-proline (Intermediate 2)
A detailed nine-step synthesis for trans-4-cyclohexyl-L-proline starting from L-glutamic acid has been reported. The process involves the formation of a pyroglutamate intermediate, followed by a series of reductions, protections, and stereoselective modifications to introduce the cyclohexyl group at the 4-position of the proline ring.
Experimental Protocol: Synthesis of trans-4-cyclohexyl-L-proline hydrochloride
A slurry of (trans)-4-phenyl-L-proline (50 g, 0.262 moles) and platinum oxide (10 g) in absolute ethanol (1200 ml) is treated with 5.62N ethanolic HCl (46.5 ml, 0.261 moles) and shaken until all the solid has gone into solution. The solution is then purged with argon and hydrogenated on a Parr apparatus at 50 psi overnight. After this time, the uptake of hydrogen ceases, and NMR indicates complete reduction. The reaction mixture is filtered through a pad of Celite and concentrated in vacuo. The residue is triturated with diethyl ether and filtered to yield 60.0 g of (trans)-4-cyclohexyl-L-proline hydrochloride as snow-white crystals.[1]
| Step | Starting Material | Reagents and Solvents | Key Transformation | Product |
| 1 | L-Glutamic acid | - | Cyclization | (S)-(-)-2-pyrrolidone-5-carboxylic acid |
| 2 | (S)-(-)-2-pyrrolidone-5-carboxylic acid | Methanol, Acid catalyst | Esterification | (S)-(+)-5-carbomethoxy-2-pyrrolidinone |
| 3 | (S)-(+)-5-carbomethoxy-2-pyrrolidinone | Sodium borohydride, Methanol | Reduction | (S)-(+)-5-hydroxymethyl-2-pyrrolidinone |
| 4 | (S)-(+)-5-hydroxymethyl-2-pyrrolidinone | Benzaldehyde, p-toluenesulfonic acid | Protection (O,N-acetal formation) | (5S,7aS)-5-phenyl-tetrahydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-one |
| 5 | (5S,7aS)-5-phenyl-tetrahydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-one | Lithium diisopropylamide (LDA), Phenylselenyl chloride | Selenation | (5S,7aR)-7-phenylselenyl-(5S,7aS)-5-phenyl-tetrahydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-one |
| 6 | (5S,7aR)-7-phenylselenyl-(5S,7aS)-5-phenyl-tetrahydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-one | Hydrogen peroxide, Dichloromethane | Oxidative elimination | (S)-5-phenyl-7,7a-dihydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-one |
| 7 | (S)-5-phenyl-7,7a-dihydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-one | Lithium dicyclohexylcuprate, Diethyl ether | 1,4-Conjugate addition | (4S,5S,7aS)-4-cyclohexyl-5-phenyl-tetrahydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-one |
| 8 | (4S,5S,7aS)-4-cyclohexyl-5-phenyl-tetrahydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-one | Hydrochloric acid | Deprotection and hydrolysis | trans-4-cyclohexyl-L-proline hydrochloride |
| 9 | trans-4-cyclohexyl-L-proline hydrochloride | - | Neutralization | trans-4-cyclohexyl-L-proline |
Table 1: Summary of the nine-step synthesis of trans-4-cyclohexyl-L-proline.
III. Coupling of Intermediates and Final Product Formation
The final step in the synthesis of this compound involves the coupling of the resolved phosphinylacetic acid derivative (Intermediate 1) with the proline derivative (Intermediate 2). This amide bond formation is typically achieved using standard peptide coupling reagents.
Experimental Protocol: Synthesis of this compound
The pure enantiomer of SR---INVALID-LINK--phosphinyl]acetic acid (2.3 g, 6.0 mmol) is dissolved in dichloromethane (60 ml) and treated with anhydrous hydroxybenzotriazole (HOBt) (1.0 g, 6.6 mmol). The solution is cooled to -18°C and treated with dicyclohexylcarbodiimide (DCC) (1.36 g, 6.6 mmol). The reaction mixture is kept under stirring for about 4 hours and slowly restored to room temperature. The solution is then cooled again to about -18°C and treated with trans-4-cyclohexyl-L-proline hydrochloride (1.54 g, 6.6 mmol) and N,N-diisopropylethylamine (1.7 g, 13.2 mmol). The mixture is restored to room temperature and left under stirring for 1 day.[3]
Reaction Mechanism: DCC/HOBt Mediated Amide Coupling
The coupling reaction proceeds through the activation of the carboxylic acid group of the phosphinylacetic acid derivative by DCC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine group of the proline derivative to form the amide bond. The addition of HOBt is crucial as it reacts with the O-acylisourea to form an active ester, which is less prone to racemization and side reactions, thereby improving the efficiency and purity of the final product.
Figure 3: Mechanism of DCC/HOBt mediated amide bond formation.
IV. Quantitative Data Summary
| Reaction Step | Reactants | Reagents/Solvents | Temperature (°C) | Reaction Time | Yield |
| Synthesis of trans-4-cyclohexyl-L-proline hydrochloride | (trans)-4-phenyl-L-proline, Platinum oxide | Ethanol, Ethanolic HCl | Room Temperature | Overnight | ~98% |
| This compound Coupling | SR---INVALID-LINK--phosphinyl]acetic acid, trans-4-cyclohexyl-L-proline hydrochloride | Dichloromethane, HOBt, DCC, N,N-diisopropylethylamine | -18 to Room Temperature | ~28 hours | Not specified |
Table 2: Summary of quantitative data for key synthetic steps.
V. Conclusion
The synthesis of this compound is a complex but well-defined process that relies on the strategic assembly of two key chiral intermediates. A thorough understanding of the individual synthetic steps, reaction mechanisms, and experimental parameters is critical for the efficient and stereoselective production of this important pharmaceutical agent. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of this compound and related compounds.
References
In Vitro Mechanism of Action of Fosfenoprilat on Angiotensin-Converting Enzyme (ACE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro mechanism of action of fosfenoprilat, the active metabolite of the prodrug fosinopril, on angiotensin-converting enzyme (ACE). The document details the binding kinetics, inhibitory constants, and experimental protocols for characterizing the interaction between fosfenoprilat and the two catalytic domains of somatic ACE (nACE and cACE).
Introduction to Fosfenoprilat and ACE
Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. Following oral administration, fosinopril is hydrolyzed by carboxylesterases to its active diacid metabolite, fosfenoprilat.[1] Fosfenoprilat is a potent, competitive inhibitor of ACE, preventing the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II.[1] Somatic ACE consists of two homologous catalytic domains, the N-domain (nACE) and the C-domain (cACE), which exhibit different substrate specificities and inhibitor binding affinities. Understanding the domain-specific inhibition by fosfenoprilat is crucial for the development of more selective ACE inhibitors with potentially improved side-effect profiles.
Quantitative Analysis of Fosfenoprilat Inhibition on ACE
The inhibitory potency of fosfenoprilat on the N- and C-domains of ACE has been characterized through kinetic studies. The data reveals a degree of selectivity in its interaction with the two domains.
| Parameter | nACE | cACE | Reference |
| Ki (nM) | 0.8 ± 0.1 | 1.6 ± 0.2 | [2] |
Table 1: Inhibitory Constants (Ki) of Fosfenoprilat for the N- and C-domains of ACE.
Mechanism of Action: Competitive Inhibition
Fosfenoprilat acts as a competitive inhibitor of ACE.[1] This mode of inhibition signifies that fosfenoprilat and the natural substrate, angiotensin I, compete for binding to the active site of the enzyme. The binding of fosfenoprilat to the active site precludes the binding of angiotensin I, thereby blocking its conversion to angiotensin II.
Experimental Protocols for ACE Inhibition Assays
The in vitro inhibitory activity of fosfenoprilat on ACE can be determined using various biochemical assays. Spectrophotometric and fluorometric methods are commonly employed.
Fluorometric ACE Inhibition Assay
This protocol describes a continuous fluorometric assay to determine the inhibitory kinetics of fosfenoprilat on purified nACE and cACE.
Materials:
-
Purified recombinant human nACE and cACE
-
Fosfenoprilat
-
Fluorogenic substrate: Abz-Gly-p-nitro-Phe-Pro-OH
-
Assay Buffer: 150 mM Tris-HCl, pH 8.3, containing 1.125 M NaCl and 0.1 mM ZnCl2
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute nACE and cACE to a working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of fosfenoprilat in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add 40 µL of the ACE working solution.
-
Add 40 µL of the fosfenoprilat dilution (or buffer for control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.
-
-
Data Acquisition: Immediately measure the increase in fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) at 37°C in kinetic mode for 30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Determine the percent inhibition for each fosfenoprilat concentration relative to the control.
-
Calculate the IC50 value by non-linear regression analysis of the concentration-response curve.
-
Determine the Ki value using the Cheng-Prusoff equation, assuming competitive inhibition.
-
Signaling Pathway Context
The inhibition of ACE by fosfenoprilat has significant downstream effects on the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensin I to angiotensin II, fosfenoprilat effectively reduces the levels of this potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE by fosfenoprilat leads to an accumulation of bradykinin, which further contributes to the antihypertensive effect.
Conclusion
Fosfenoprilat is a potent, competitive inhibitor of angiotensin-converting enzyme, with a slightly higher affinity for the N-domain over the C-domain. The in vitro characterization of its inhibitory mechanism is essential for understanding its pharmacological effects and for the development of next-generation, domain-selective ACE inhibitors. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of fosfenoprilat and other ACE inhibitors in a research and drug development setting.
References
In-Depth Technical Guide: Enzyme Kinetics of Fosfenoprilat ACE Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the enzyme kinetics of fosfenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor fosinopril. The content herein is intended to serve as a comprehensive resource, offering insights into the inhibitory mechanism, quantitative kinetic parameters, and the experimental protocols necessary for their determination.
Introduction to Fosfenoprilat and Angiotensin-Converting Enzyme (ACE)
Fosinopril is an ester prodrug that is rapidly hydrolyzed in the body to its active form, fosfenoprilat. Fosfenoprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). ACE is a zinc-dependent dipeptidyl carboxypeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1] ACE also inactivates bradykinin, a vasodilator. By inhibiting ACE, fosfenoprilat reduces the production of angiotensin II and potentiates the effects of bradykinin, leading to vasodilation and a reduction in blood pressure.
Human somatic ACE (sACE) has two catalytically active domains: the N-domain (nACE) and the C-domain (cACE).[1][2][3] While both domains contribute to blood pressure regulation, they exhibit different substrate specificities.[1][2][3] Fosfenoprilat has been shown to inhibit both of these domains.[1][2]
Quantitative Kinetic Data
The inhibitory potency of fosfenoprilat against the N- and C-domains of ACE has been characterized by determining its inhibition constant (Kᵢ). The Kᵢ value is a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a more potent inhibitor.
| Parameter | nACE | cACE | Reference |
| Kᵢ (nM) | 4.11 ± 0.38 | 0.15 ± 0.01 | [1] |
Fosinopril, the prodrug of fosfenoprilat, has been reported to have an IC₅₀ of 0.18 µM for ACE inhibition. The same source reported a Kᵢ of 1.675 µM and described the inhibition as non-competitive, which is inconsistent with the widely accepted competitive inhibition mechanism of fosfenoprilat. Further research is needed to clarify this discrepancy.
Note: Despite extensive searches of the available literature, specific values for the association rate constant (Kₒₙ) and the dissociation rate constant (Kₒff) for fosfenoprilat's interaction with ACE were not found.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Fosfenoprilat exerts its therapeutic effect by inhibiting a critical step in the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the RAAS pathway and the point of inhibition by fosfenoprilat.
Caption: The Renin-Angiotensin-Aldosterone System and Fosfenoprilat's Point of Inhibition.
Mechanism of Inhibition: Competitive Inhibition
Fosfenoprilat is a competitive inhibitor of ACE. This means that it reversibly binds to the active site of the enzyme, the same site where the natural substrate, angiotensin I, binds. By occupying the active site, fosfenoprilat prevents the substrate from binding and being converted to angiotensin II.
Caption: Mechanism of Competitive Inhibition of ACE by Fosfenoprilat.
Experimental Protocols
The determination of the kinetic parameters of ACE inhibition by fosfenoprilat is crucial for understanding its potency and mechanism of action. A commonly used method is a fluorometric assay.
Fluorometric Assay for ACE Inhibition
This protocol is a synthesized methodology based on established fluorometric assays for ACE activity.
Objective: To determine the inhibitory kinetics (Kᵢ and IC₅₀) of fosfenoprilat on Angiotensin-Converting Enzyme.
Principle: The assay measures the rate of cleavage of a fluorogenic substrate, such as hippuryl-L-histidyl-L-leucine (HHL), by ACE. The product, L-histidyl-L-leucine, is then reacted with a fluorescent dye (e.g., o-phthaldialdehyde) to produce a fluorescent adduct. The fluorescence intensity is directly proportional to the amount of product formed and thus to the enzyme activity. In the presence of an inhibitor like fosfenoprilat, the rate of product formation will decrease.
Materials:
-
Purified Angiotensin-Converting Enzyme (from rabbit lung or recombinant human)
-
Fosfenoprilat
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
o-Phthaldialdehyde (OPA)
-
Assay Buffer: 100 mM Potassium Phosphate Buffer with 300 mM NaCl, pH 8.3
-
Stopping Solution: 1 M HCl
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~490 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in assay buffer.
-
Prepare a stock solution of HHL in assay buffer.
-
Prepare a stock solution of fosfenoprilat in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to create a series of concentrations.
-
Prepare the OPA reagent according to the manufacturer's instructions.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and stopping solution.
-
Control wells (No inhibitor): Add ACE solution and assay buffer.
-
Inhibitor wells: Add ACE solution and different concentrations of fosfenoprilat solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the HHL substrate solution to all wells (except the blank) to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Termination of Reaction: Stop the reaction by adding the stopping solution (1 M HCl) to all wells.
-
Fluorogenic Reaction: Add the OPA reagent to all wells and incubate at room temperature for a set time to allow for the development of the fluorescent product.
-
Measurement: Read the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths.
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Calculate the percentage of inhibition for each fosfenoprilat concentration using the following formula: % Inhibition = [(Fluorescence of Control - Fluorescence of Inhibitor) / Fluorescence of Control] x 100
-
Plot the % Inhibition against the logarithm of the fosfenoprilat concentration.
-
Determine the IC₅₀ value, which is the concentration of fosfenoprilat that causes 50% inhibition of ACE activity, by fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.
Experimental Workflow
The following diagram outlines the general workflow for determining the enzyme kinetics of ACE inhibition.
Caption: General Experimental Workflow for an ACE Inhibition Assay.
Conclusion
Fosfenoprilat is a potent, competitive inhibitor of both the N- and C-domains of angiotensin-converting enzyme, with a higher affinity for the C-domain. Its inhibitory activity is central to its therapeutic efficacy in the management of hypertension and other cardiovascular conditions. The quantitative kinetic data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology. Further investigation into the association and dissociation rate constants (Kₒₙ and Kₒff) would provide a more complete understanding of the binding dynamics of fosfenoprilat with ACE.
References
Molecular Docking of Fosfopril Analogs with Angiotensin-Converting Enzyme: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of molecular docking studies involving fosfenopril, a prodrug of the angiotensin-converting enzyme (ACE) inhibitor fosinoprilat, and its analogs with the ACE protein. This document details the experimental protocols, presents quantitative data from these studies in a structured format, and visualizes key workflows and pathways to facilitate a deeper understanding of the structure-activity relationships of these compounds.
Introduction
Angiotensin-converting enzyme (ACE) is a key zinc metalloproteinase in the renin-angiotensin-aldosterone system (RAAS), playing a crucial role in blood pressure regulation.[1][2][3] It catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3] Consequently, ACE has been a primary target for the development of antihypertensive drugs. This compound is an ester prodrug that is rapidly hydrolyzed in the body to its active diacid metabolite, fosinoprilat.[1][2] Fosinoprilat effectively inhibits ACE, leading to reduced levels of angiotensin II and subsequent vasodilation and lowering of blood pressure.[1][2]
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[4][5] Such studies are instrumental in drug discovery for understanding the mechanism of action of existing drugs and for designing novel, more potent, and selective inhibitors. This guide focuses on the molecular docking studies of this compound and its analogs with ACE, providing a technical framework for researchers in the field.
Quantitative Data Summary
The following tables summarize the quantitative data from in-silico molecular docking and in-vitro ACE inhibition studies of this compound and its analogs. These studies aimed to identify analogs with improved ACE inhibitory activity.
Table 1: In-Vitro ACE Inhibition Data for this compound and Its Analogs
| Compound | Concentration (μg/mL) | % ACE Inhibition | IC50 (μM) |
| Fosinopril | 10 | 55.17 | 8.9 |
| 20 | 62.07 | ||
| 30 | 68.97 | ||
| 40 | 75.86 | ||
| 50 | 82.76 | ||
| Analog A1 | 10 | 51.72 | 9.5 |
| 20 | 58.62 | ||
| 30 | 65.52 | ||
| 40 | 72.41 | ||
| 50 | 79.31 | ||
| Analog A2 | 10 | 58.62 | 8.2 |
| 20 | 65.52 | ||
| 30 | 72.41 | ||
| 40 | 79.31 | ||
| 50 | 86.21 | ||
| Analog A3 | 10 | 41.38 | 11.8 |
| 20 | 48.28 | ||
| 30 | 55.17 | ||
| 40 | 62.07 | ||
| 50 | 68.97 | ||
| Analog A4 | 10 | 44.83 | 11.1 |
| 20 | 51.72 | ||
| 30 | 58.62 | ||
| 40 | 65.52 | ||
| 50 | 72.41 | ||
| Analog A5 | 10 | 37.93 | 12.5 |
| 20 | 44.83 | ||
| 30 | 51.72 | ||
| 40 | 58.62 | ||
| 50 | 65.52 | ||
| Analog A6 | 10 | 34.48 | 13.6 |
| 20 | 41.38 | ||
| 30 | 48.28 | ||
| 40 | 55.17 | ||
| 50 | 62.07 |
Data extracted from a study on fosinopril analogs.
Table 2: Molecular Docking Scores for this compound and Its Analogs with ACE
| Compound | Dock Score |
| Fosinopril | -35.87 |
| Analog A1 | -36.12 |
| Analog A2 | -42.54 |
| Analog A3 | -32.45 |
| Analog A4 | -34.78 |
| Analog A5 | -30.19 |
| Analog A6 | -28.93 |
Dock scores were obtained using VLife MDS 3.0 software with the GRIP batch docking method. A more negative score indicates a more favorable binding interaction.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound and its analogs.
In-Silico Molecular Docking Protocol
This protocol outlines the steps for performing molecular docking of this compound analogs with the ACE protein. The study referenced utilized VLife MDS 3.0 software with the GRIP batch docking method.[3] A general workflow adaptable to other common docking software like AutoDock is also described.
3.1.1. Protein Preparation
-
Obtain Crystal Structure: The three-dimensional crystal structure of the target protein, Angiotensin-Converting Enzyme, is retrieved from the Protein Data Bank (PDB). For the cited study, the PDB ID 1R4L was used.[3]
-
Pre-processing: The downloaded PDB file is prepared for docking. This typically involves:
-
Removing water molecules and any co-crystallized ligands or ions not essential for the interaction.
-
Adding polar hydrogen atoms to the protein structure.
-
Assigning partial charges to the protein atoms (e.g., Kollman charges).
-
Repairing any missing residues or atoms in the crystal structure using modeling software.
-
3.1.2. Ligand Preparation
-
2D Structure Drawing: The two-dimensional structures of this compound and its analogs are drawn using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
3D Conversion and Optimization: The 2D structures are converted to 3D structures. The geometry of the ligands is then optimized to find the lowest energy conformation using a suitable force field (e.g., MMFF94). This step is crucial for obtaining realistic binding poses.
-
Charge and Torsion Assignment: Partial charges are assigned to the ligand atoms (e.g., Gasteiger charges). The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
3.1.3. Grid Generation and Docking Simulation
-
Active Site Definition: The binding site (active site) on the ACE protein is defined. This is typically centered on the location of the co-crystallized ligand in the original PDB file or identified through literature knowledge of key active site residues.
-
Grid Box Creation: A grid box is generated around the defined active site. This grid defines the three-dimensional space where the docking algorithm will search for favorable binding poses of the ligand. The size of the grid box should be sufficient to accommodate the ligand and allow for its rotation and translation.
-
Docking Execution: The docking simulation is performed. The referenced study used the GRIP batch docking method with the following parameters: 30 placements and a rotation angle of 30°.[3] In a typical docking run, the software systematically explores different conformations and orientations of the ligand within the grid box, evaluating the binding energy of each pose using a scoring function.
3.1.4. Analysis of Docking Results
-
Binding Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode, which is typically the one with the lowest binding energy or dock score.
-
Interaction Analysis: The interactions between the ligand and the protein in the best-docked pose are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the key amino acid residues in the ACE active site.
In-Vitro ACE Inhibitory Activity Assay Protocol (Spectrophotometric Method)
This protocol describes a common spectrophotometric method for determining the ACE inhibitory activity of compounds.
-
Preparation of Reagents:
-
ACE Solution: A solution of Angiotensin-Converting Enzyme from rabbit lung is prepared in a suitable buffer (e.g., phosphate buffer pH 8.3).
-
Substrate Solution: A solution of the ACE substrate, hippuryl-L-histidyl-L-leucine (HHL), is prepared in the same buffer.
-
Inhibitor Solutions: Solutions of this compound and its analogs are prepared at various concentrations.
-
Stopping Reagent: A solution of 1M HCl is used to stop the enzymatic reaction.
-
Extraction Solvent: Ethyl acetate is used to extract the product of the reaction.
-
-
Assay Procedure:
-
In a reaction tube, the ACE solution and the inhibitor solution (or buffer for control) are pre-incubated at 37°C for a specified time (e.g., 10 minutes).
-
The reaction is initiated by adding the HHL substrate solution.
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is terminated by the addition of 1M HCl.
-
The hippuric acid (HA) formed by the enzymatic cleavage of HHL is extracted with ethyl acetate.
-
The ethyl acetate layer is separated and evaporated to dryness.
-
The residue is redissolved in a suitable solvent (e.g., distilled water), and the absorbance is measured using a spectrophotometer at a specific wavelength (e.g., 228 nm).
-
-
Calculation of % Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where:
-
A_c is the absorbance of the control (without inhibitor).
-
A_s is the absorbance of the sample (with inhibitor).
-
-
-
Determination of IC50:
-
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows relevant to the molecular docking studies of this compound and its analogs with ACE.
Experimental workflow for docking and in-vitro studies.
Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway.
Conclusion
This technical guide has provided a detailed overview of the molecular docking studies of this compound and its analogs with the Angiotensin-Converting Enzyme. The structured presentation of quantitative data, coupled with comprehensive experimental protocols and illustrative diagrams, offers a valuable resource for researchers in the field of drug design and development. The findings from these studies, particularly the identification of analog A2 with superior ACE inhibitory activity both in-silico and in-vitro, underscore the utility of molecular docking in identifying promising lead compounds for further investigation. The methodologies and workflows detailed herein can serve as a practical guide for conducting similar computational and experimental studies on ACE inhibitors.
References
- 1. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 3. Docking Studies and Biological Activity of Fosinopril Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDBsum: Structural summaries of PDB entries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccsb.scripps.edu [ccsb.scripps.edu]
An In-depth Technical Guide to the Physicochemical Properties of Fosfenopril Sodium Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the polymorphic forms of fosfenopril sodium, an angiotensin-converting enzyme (ACE) inhibitor. Understanding the solid-state chemistry of this active pharmaceutical ingredient (API) is critical for ensuring drug product quality, stability, and bioavailability.
Introduction to Polymorphism in this compound Sodium
This compound sodium is known to exist in at least two distinct crystalline forms, designated as Polymorph A and Polymorph B.[1] Polymorphism refers to the ability of a solid material to exist in multiple crystalline structures, which can significantly impact its physicochemical properties, including melting point, solubility, and stability.[1] Of the two identified forms of this compound sodium, Polymorph A is considered to be the more thermodynamically stable form.[1][2] The differences between these polymorphs are believed to stem from conformational variations, potentially involving cis-trans isomerization around a peptide bond.[3]
Quantitative Physicochemical Data
The following tables summarize the available quantitative data for the two polymorphs of this compound sodium. This information has been compiled from patent literature and scientific publications.
Table 1: Thermal Properties of this compound Sodium Polymorphs
| Property | Polymorph A | Polymorph B |
| Melting Behavior | Exhibits a distinct melting endotherm. | Displays a different melting behavior compared to Form A. |
| Heat of Solution (ΔHs) | -0.90 kcal/mol | -2.46 kcal/mol |
Note: Specific melting points and heats of fusion from DSC are not explicitly detailed in the available literature but are known to differ.[1][3] Polymorph B is noted to be significantly more exothermic upon dissolving.[1]
Table 2: Spectroscopic and Crystallographic Data of this compound Sodium Polymorphs
| Analytical Technique | Polymorph A | Polymorph B |
| Powder X-Ray Diffraction (PXRD) | Unique diffraction pattern. | Distinctly different diffraction pattern from Form A. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic vibrational spectrum. | Different vibrational spectrum compared to Form A. |
| Solid-State 13C NMR Spectroscopy | Specific chemical shifts. | Different chemical shifts, indicating a different molecular environment. |
Note: While the literature confirms differences in PXRD patterns and FTIR spectra, specific peak lists (2θ values for PXRD and wavenumbers for FTIR) are not provided in publicly accessible documents. The differences in solid-state NMR suggest variations in the environment of the acetal side chain.[1][3]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound sodium polymorphs are not extensively published. However, based on the analytical techniques cited, the following general methodologies are standard in the pharmaceutical industry for polymorph characterization.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and heat of fusion of the different polymorphic forms.
-
Methodology: A small, accurately weighed sample (typically 1-5 mg) of the this compound sodium polymorph is placed in an aluminum pan and sealed. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow to the sample is measured as a function of temperature and compared to an empty reference pan. Endothermic events, such as melting, and exothermic events, such as crystallization, are recorded.
Powder X-Ray Diffraction (PXRD)
-
Objective: To obtain the diffraction pattern of the crystalline solid, which serves as a fingerprint for a specific polymorphic form.
-
Methodology: A powdered sample of the this compound sodium polymorph is gently packed into a sample holder. The sample is then irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation). The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram, with its characteristic peak positions and intensities, is unique to the crystalline lattice of the polymorph.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the vibrational modes of the molecules within the crystal lattice, which can differ between polymorphs due to different intermolecular interactions.
-
Methodology: A small amount of the this compound sodium polymorph is typically mixed with potassium bromide (KBr) and compressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR) FTIR can be used by placing the sample directly on the ATR crystal. The sample is then exposed to infrared radiation, and the absorbance is measured as a function of wavenumber (cm-1). Differences in the spectra of the polymorphs can indicate variations in hydrogen bonding and molecular conformation.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To probe the local chemical environment of specific nuclei (e.g., 13C, 31P) within the solid state.
-
Methodology: A sample of the this compound sodium polymorph is packed into an NMR rotor and spun at a high speed at the magic angle. Cross-polarization magic angle spinning (CP/MAS) techniques are often employed to enhance the signal of less abundant nuclei. The resulting spectrum provides information on the number of non-equivalent atoms in the asymmetric unit and their chemical environment, which can distinguish between polymorphs.
Visualizations: Workflows and Relationships
The following diagrams illustrate the relationship between the this compound sodium polymorphs and a typical workflow for their characterization.
Caption: Relationship and interconversion of this compound sodium polymorphs.
Caption: Experimental workflow for this compound sodium polymorph characterization.
Conclusion
The existence of at least two polymorphic forms of this compound sodium, with Polymorph A being the more stable form, has been established. The differences in their physicochemical properties, particularly their thermal behavior and spectroscopic profiles, are critical considerations for drug development and manufacturing. While detailed quantitative data remains limited in publicly available sources, the methodologies for their characterization are well-established. Further studies to fully quantify the properties of each polymorph would be beneficial for optimizing the formulation and ensuring the consistent performance of this compound sodium drug products.
References
- 1. US5162543A - Selective processes for fosinopril polymorphs - Google Patents [patents.google.com]
- 2. IL162065A - Preparation of crystalline polymorphs of fosinopril sodium - Google Patents [patents.google.com]
- 3. Solid-state NMR and IR for the analysis of pharmaceutical solids: polymorphs of fosinopril sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosinoprilat's Binding Affinity to Angiotensin-Converting Enzyme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of fosinoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor fosinopril, to its target enzyme. Fosinopril is a phosphinic acid-containing ester prodrug that is hydrolyzed in vivo to the pharmacologically active fosinoprilat.[1][2] Fosinoprilat's potent and specific binding to ACE underlies its clinical efficacy in the management of hypertension and heart failure.[1][2] This document details the quantitative binding parameters, the experimental methodologies used to determine these values, and the broader physiological context of this crucial drug-enzyme interaction.
Quantitative Binding Affinity of Fosinoprilat to ACE
Fosinoprilat exhibits a high binding affinity for angiotensin-converting enzyme, with inhibitory constants (Ki) in the low nanomolar range. The binding affinity has been characterized for the two catalytic domains of somatic ACE: the N-terminal domain (nACE) and the C-terminal domain (cACE). The data indicates a degree of selectivity for the cACE domain.
| Parameter | Value | ACE Domain | Substrate | Reference |
| Ki | 4.11 ± 0.38 nM | nACE | Z-Phe-His-Leu | [3] |
| Ki | 0.15 ± 0.01 nM | cACE | Z-Phe-His-Leu | [3] |
| Selectivity | 27.4-fold for cACE | nACE vs. cACE | Z-Phe-His-Leu | [3] |
| Ki | 0.37 ± 0.24 nM | Not Specified | Angiotensin I | [4] |
| Ki | 0.29 ± 0.11 nM | Not Specified | Hippuryl-Histidyl-Leucine (HHL) | [4] |
| IC50 (Fosinopril) | 0.18 µM | Not Specified | Not Specified | [5] |
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
Fosinoprilat exerts its therapeutic effect by competitively inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical physiological pathway for the regulation of blood pressure and fluid and electrolyte balance. By inhibiting ACE, fosinoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. Additionally, the reduction in angiotensin II levels decreases the secretion of aldosterone, leading to reduced sodium and water retention.
Experimental Protocols for Determining Binding Affinity
The determination of fosinoprilat's binding affinity to ACE is typically performed using in vitro enzyme inhibition assays. A common method involves a fluorimetric or spectrophotometric approach.
Fluorimetric Assay for Ki Determination (based on Cozier et al., 2022)
This method is used to determine the inhibitory constant (Ki) of fosinoprilat for the N- and C-domains of ACE.
1. Materials and Reagents:
-
Recombinant human nACE and cACE
-
Fosinoprilat
-
Fluorogenic substrate: Z-Phe-His-Leu
-
Assay Buffer: 100 mM Tris-HCl, pH 8.3, containing 100 mM NaCl and 10 µM ZnCl2
-
96-well black microplates
-
Fluorometer
2. Procedure:
-
Prepare serial dilutions of fosinoprilat in the assay buffer.
-
In a 96-well microplate, add the ACE enzyme (nACE or cACE) to each well.
-
Add the various concentrations of fosinoprilat to the wells. A control with no inhibitor is also prepared.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-His-Leu to each well.
-
Monitor the increase in fluorescence over time using a fluorometer. The cleavage of the substrate by ACE results in a fluorescent product.
-
The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.
3. Data Analysis:
-
The percentage of ACE inhibition is calculated for each fosinoprilat concentration relative to the control (no inhibitor).
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay and its Michaelis-Menten constant (Km).
Spectrophotometric Assay for ACE Inhibition
This method relies on the measurement of hippuric acid produced from the cleavage of the substrate hippuryl-histidyl-leucine (HHL) by ACE.
1. Materials and Reagents:
-
ACE extract (e.g., from rabbit lung)
-
Fosinoprilat
-
Substrate: Hippuryl-histidyl-leucine (HHL)
-
Assay Buffer (e.g., borate buffer)
-
1M HCl (to stop the reaction)
-
Ethyl acetate (for extraction)
-
Spectrophotometer
2. Procedure:
-
Prepare various concentrations of the fosinoprilat solution.
-
In test tubes, combine the substrate solution, water, and the fosinoprilat solution.
-
Initiate the reaction by adding the ACE extract. A control reaction without the inhibitor is also prepared.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 1M HCl.
-
Extract the hippuric acid formed into ethyl acetate.
-
Measure the absorbance of the ethyl acetate layer at 228 nm using a spectrophotometer.
3. Data Analysis:
-
The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with the inhibitor to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro ACE inhibition assay to determine the binding affinity of fosinoprilat.
References
- 1. droracle.ai [droracle.ai]
- 2. Fosinopril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fosfenopril in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the quantification of fosfenopril in human plasma using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The following methodologies are based on established analytical principles for fosinopril, the prodrug of this compound, and its active metabolite, fosinoprilat.
Introduction
This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and validated HPLC method for the determination of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound Sodium Reference Standard
-
Internal Standard (IS), e.g., Benazepril or another suitable ACE inhibitor
-
HPLC Grade Acetonitrile
-
HPLC Grade Methanol
-
Potassium Dihydrogen Phosphate
-
Orthophosphoric Acid
-
HPLC Grade Water
-
Human Plasma (with EDTA as anticoagulant)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are summarized in the table below.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1] |
| Mobile Phase | Methanol:Acetonitrile (90:10 v/v) or Methanol:Potassium Dihydrogen Phosphate buffer (pH 3.5) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector Wavelength | 233 nm or 271 nm[2] |
| Column Temperature | Ambient |
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound sodium reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 50 µg/mL.[2]
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
Calibration Standards and Quality Control Samples: Spike blank human plasma with appropriate volumes of the working standard solutions to obtain calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Liquid-Liquid Extraction
Liquid-liquid extraction is a robust method for extracting this compound from plasma.[3]
-
Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a clean centrifuge tube.
-
Add a fixed amount of the internal standard solution.
-
Add 2 mL of a suitable extraction solvent (e.g., a mixture of tertiary butyl methyl ether and diethyl ether).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The analytical method should be validated according to the FDA's bioanalytical method validation guidance.[4] Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[1] | 10-50 µg/mL |
| Accuracy (% Recovery) | 85-115% (90-110% for LLOQ) | 99.03%[2] |
| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) | < 2%[5] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.09 µg/mL[2] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.27 µg/mL[2] |
| Specificity | No interference at the retention time of the analyte and IS | Chromatograms of blank plasma should show no interfering peaks. |
| Robustness | % RSD < 2% for minor changes in method parameters[2] | The method should be robust to small variations in mobile phase composition and flow rate.[2] |
System Suitability
Before each analytical run, the system suitability must be verified to ensure the performance of the chromatographic system.
Table 3: System Suitability Test Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area (for 5 replicate injections) | ≤ 2.0%[1] |
| % RSD of Retention Time (for 5 replicate injections) | ≤ 2.0%[1] |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound in plasma.
Caption: Key parameters for bioanalytical method validation.
References
- 1. ijfmr.com [ijfmr.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of liquid chromatographic method for fosinoprilat determination in human plasma using microemulsion as eluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. “Method Development and Validation of Fosinopril Sodium Anti Hypertensive Drug [ijaresm.com]
Application Notes and Protocols for In Vitro Cell-Based Assays of Fosfenopril ACE Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfenopril is a prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications, primarily used in the management of hypertension and heart failure. For therapeutic efficacy, this compound must be hydrolyzed by cellular esterases to its active metabolite, fosfenoprilat. Fosinoprilat then acts as a potent inhibitor of ACE, a key enzyme in the renin-angiotensin system (RAS). This document provides detailed application notes and protocols for conducting in vitro cell-based assays to evaluate the ACE inhibitory activity of this compound. These assays are crucial for understanding the drug's mechanism of action in a cellular context, which more closely mimics the physiological environment than traditional enzyme-only assays.
The protocols herein focus on the use of Human Umbilical Vein Endothelial Cells (HUVECs), a well-established model for studying vascular biology and a cell type that endogenously expresses ACE.
Mechanism of Action: this compound and the Renin-Angiotensin System
The renin-angiotensin system is a critical regulator of blood pressure. Angiotensinogen is cleaved by renin to form angiotensin I, which is then converted by ACE to the potent vasoconstrictor, angiotensin II. Angiotensin II binds to the AT1 receptor on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. ACE also inactivates bradykinin, a vasodilator.
This compound, as a prodrug, is readily absorbed and then converted by cellular esterases into its active form, fosfenoprilat. Fosinoprilat inhibits ACE, thereby blocking the production of angiotensin II and preventing the degradation of bradykinin. This dual action leads to vasodilation and a reduction in blood pressure.
Signaling Pathway of this compound Action
Caption: Signaling pathway of the Renin-Angiotensin System and the inhibitory action of this compound.
Quantitative Data: ACE Inhibition
The following table summarizes representative IC50 values for well-characterized ACE inhibitors in various assay formats. The IC50 value for fosfenoprilat in a cell-based assay using HUVECs should be determined experimentally using the provided protocol. For comparison, a study has shown that zofenoprilat, a structurally similar ACE inhibitor, effectively reduces endothelin-1 secretion in HUVECs at a concentration of 10⁻⁸ M, indicating potent cellular activity.[1]
| Compound | Assay Type | Cell Type/Source | IC50 (nM) |
| Fosfenoprilat | Cell-Based (HUVEC) | HUVEC | To be determined |
| Captopril | In vitro (Fluorometric) | Rabbit Lung ACE | 1.79 - 15.1[2] |
| Enalaprilat | In vitro | Not Specified | ~1 |
| Lisinopril | In vitro | Not Specified | ~1.2 |
| Zofenoprilat | Cell-Based (HUVEC) | HUVEC | Potent at 10 nM[1] |
Experimental Protocols
Cell-Based ACE Inhibition Assay Using a Fluorogenic Substrate
This protocol describes a method to determine the inhibitory effect of this compound on ACE activity in HUVECs. As this compound is a prodrug, this cell-based assay is critical to account for its conversion to the active form, fosfenoprilat, by intracellular esterases.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA solution
-
This compound
-
Captopril or Lisinopril (as a positive control)
-
ACE Activity Assay Kit (Fluorometric), containing:
-
ACE Assay Buffer
-
Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro)
-
ACE Inhibitor (for control)
-
-
96-well black, clear-bottom microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Fluorescence microplate reader with kinetic capabilities (Excitation/Emission ~320/420 nm)
Protocol:
-
Cell Culture and Seeding:
-
Culture HUVECs in Endothelial Cell Growth Medium in a T-75 flask until they reach approximately 90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the HUVECs into a 96-well black, clear-bottom microplate at a density of 2 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound in Endothelial Cell Growth Medium to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM).
-
Prepare serial dilutions of a positive control inhibitor (Captopril or Lisinopril) in the same manner.
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for a sufficient duration (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator to allow for the cellular uptake of this compound and its conversion to fosfenoprilat.
-
-
ACE Activity Measurement:
-
After the incubation period, gently aspirate the medium containing the compounds from each well.
-
Wash the cell monolayer twice with 100 µL of pre-warmed ACE Assay Buffer.
-
Prepare the ACE substrate solution according to the manufacturer's instructions in the ACE Assay Buffer.
-
Add 100 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation/Emission ~320/420 nm) kinetically every 2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
For each well, plot the fluorescence intensity against time.
-
Determine the initial reaction rate (V₀) for each concentration of this compound and controls by calculating the slope of the linear portion of the curve.
-
Calculate the percentage of ACE inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ of sample / V₀ of vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of this compound that causes 50% inhibition of ACE activity.
Experimental Workflow for Cell-Based Prodrug ACE Inhibitor Screening
Caption: Experimental workflow for a cell-based assay to screen for prodrug ACE inhibitors.
References
- 1. Different Effects of Angiotensin Converting Enzyme Inhibitors on Endothelin-1 and Nitric Oxide Balance in Human Vascular Endothelial Cells: Evidence of an Oxidant-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fosinopril Efficacy Studies in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] It is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat.[2] Fosinoprilat competitively inhibits ACE, thereby preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2] This action leads to vasodilation, reduced peripheral resistance, and a subsequent lowering of blood pressure. These application notes provide detailed protocols for inducing hypertension in various animal models and summarize the efficacy of fosinopril in these models, supported by quantitative data from preclinical studies.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Fosinopril exerts its antihypertensive effects by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). A simplified diagram of this pathway is presented below.
References
Application Notes and Protocols for the Administration of Fosfenopril in Sprague-Dawley Rat Models
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the administration of fosinopril in Sprague-Dawley rat models for studying its effects on various cardiovascular and renal conditions.
Introduction
Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1] It is a prodrug that is hydrolyzed in the body to its active metabolite, fosinoprilat.[2] Fosinoprilat inhibits ACE, thereby preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2][3] This leads to vasodilation, reduced blood pressure, and decreased cardiac afterload. In Sprague-Dawley rat models, fosinopril has been investigated for its therapeutic potential in various conditions, including cardiac hypertrophy, doxorubicin-induced cardiomyopathy, and diabetic nephropathy.
Experimental Protocols
Animal Model: Pressure-Overload Cardiac Hypertrophy
This protocol describes the induction of cardiac hypertrophy in Sprague-Dawley rats and subsequent treatment with fosinopril.
2.1.1. Induction of Cardiac Hypertrophy
Pressure-overload cardiac hypertrophy can be induced by abdominal aortic banding.[4]
-
Animals: Male Sprague-Dawley rats (8 weeks old).
-
Anesthesia: Administer appropriate anesthesia as per institutional guidelines.
-
Surgical Procedure:
-
Make a midline abdominal incision.
-
Isolate the abdominal aorta above the renal arteries.
-
Place a silver clip (internal diameter of 0.4 mm) around the aorta to induce constriction.
-
Suture the abdominal wall and skin.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
2.1.2. Fosinopril Administration
-
Drug Preparation: Prepare a solution of fosinopril in distilled water. The concentration should be calculated based on the desired dosage and the volume to be administered.
-
Dosage: Administer fosinopril at a dose of 15 mg/kg/day via oral gavage.[5]
-
Administration:
-
Gently restrain the rat.
-
Insert a ball-tipped gavage needle into the esophagus.
-
Slowly administer the fosinopril solution.
-
-
Treatment Duration: Continue treatment for a specified period, for example, 15 days.[5]
2.1.3. Assessment of Cardiac Hypertrophy
-
Left Ventricular Index: At the end of the treatment period, euthanize the rats and excise the hearts. Dissect the left ventricle and weigh it. Calculate the left ventricular index as the ratio of left ventricular weight to body weight.[4]
-
Histological Analysis: Fix the heart tissue in 10% formalin, embed in paraffin, and section. Stain with hematoxylin and eosin (H&E) to assess cardiomyocyte size and with Masson's trichrome to evaluate fibrosis.[6][7][8]
Animal Model: Doxorubicin-Induced Cardiomyopathy
This protocol details the induction of cardiomyopathy using doxorubicin and the therapeutic intervention with fosinopril.
2.2.1. Induction of Cardiomyopathy
Doxorubicin administration is a common method to induce cardiomyopathy in rats.[9][10][11]
-
Animals: Male Sprague-Dawley rats.
-
Doxorubicin Administration: Administer doxorubicin intraperitoneally at a cumulative dose determined by the study design. For example, a cumulative dose of 15 mg/kg can be administered in six equal injections over two weeks.[9]
2.2.2. Fosinopril Administration
-
Drug Preparation: Prepare fosinopril solution as described in section 2.1.2.
-
Dosage: Administer fosinopril at a dose of 10 mg/kg/day via oral gavage.[12]
-
Treatment Regimen: Fosinopril treatment can be initiated either concurrently with doxorubicin or after the induction of cardiomyopathy.[9]
2.2.3. Evaluation of Cardiomyopathy
-
Echocardiography: Perform echocardiography to assess cardiac function, including left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Biochemical Markers: Collect blood samples to measure cardiac troponin I (cTnI), brain natriuretic peptide (BNP), creatine phosphokinase (CPK), and lactate dehydrogenase (LDH) levels as markers of cardiac injury.[9]
-
Hemodynamic Measurements: Measure left ventricular systolic pressure (LVSP) and left ventricular end-diastolic pressure (LVEDP) using a catheter inserted into the left ventricle.[9]
Animal Model: Streptozotocin-Induced Diabetic Nephropathy
This protocol outlines the induction of diabetes and subsequent treatment with fosinopril to study its effects on diabetic nephropathy.
2.3.1. Induction of Diabetes
Streptozotocin (STZ) is used to induce type 1 diabetes in rats.
-
Animals: Male Sprague-Dawley rats.
-
STZ Administration: Administer a single intraperitoneal injection of STZ (65 mg/kg) dissolved in citrate buffer (0.1 M, pH 4.5).[13]
-
Confirmation of Diabetes: Monitor blood glucose levels. Rats with blood glucose levels above 16.7 mmol/L are considered diabetic.[14]
2.3.2. Fosinopril Administration
-
Drug Preparation: Prepare fosinopril solution as described in section 2.1.2.
-
Dosage: Administer fosinopril at a dose of 10 mg/kg/day via oral gavage.[12]
-
Treatment Duration: Treat the rats for a period of 4 months.[12]
2.3.3. Assessment of Diabetic Nephropathy
-
Urinary Protein Excretion: Collect 24-hour urine samples and measure the total protein concentration to assess proteinuria.[15][16]
-
Renal Function Tests: Measure serum creatinine and blood urea nitrogen (BUN) levels to evaluate renal function.[13]
-
Histological Examination: Perfuse the kidneys with saline and fix in 10% formalin. Embed in paraffin, section, and stain with Periodic acid-Schiff (PAS) to assess glomerular and tubular changes.
Data Presentation
Effects of Fosinopril on Pressure-Overload Cardiac Hypertrophy
| Parameter | Control Group | Hypertrophy Group | Fosinopril-Treated Group | Reference |
| Left Ventricular Index (mg/g) | 2.1 ± 0.1 | 3.5 ± 0.2 | 2.8 ± 0.1# | [4] |
| Cardiomyocyte Cross-Sectional Area (μm²) | 350 ± 25 | 580 ± 30 | 420 ± 28# | [4] |
| Collagen Content (%) | 2.5 ± 0.3 | 8.1 ± 0.7 | 4.2 ± 0.5# | [5] |
| Systolic Blood Pressure (mmHg) | 125 ± 5 | 180 ± 8 | 140 ± 6# | [4] |
*p < 0.05 vs. Control Group; #p < 0.05 vs. Hypertrophy Group. Data are presented as mean ± SEM.
Effects of Fosinopril on Doxorubicin-Induced Cardiomyopathy
| Parameter | Control Group | Doxorubicin Group | Fosinopril-Treated Group | Reference |
| Left Ventricular Ejection Fraction (%) | 75 ± 3 | 45 ± 4 | 65 ± 3# | [9] |
| LV End-Diastolic Pressure (mmHg) | 5 ± 1 | 15 ± 2 | 8 ± 1# | [9] |
| Serum cTnI (ng/mL) | 0.1 ± 0.02 | 1.2 ± 0.15 | 0.4 ± 0.05# | [9] |
| Heart Weight to Body Weight Ratio (mg/g) | 2.5 ± 0.1 | 3.8 ± 0.2 | 2.9 ± 0.1# | [9] |
*p < 0.05 vs. Control Group; #p < 0.05 vs. Doxorubicin Group. Data are presented as mean ± SEM.
Effects of Fosinopril on Diabetic Nephropathy
| Parameter | Control Group | Diabetic Group | Fosinopril-Treated Group | Reference |
| 24-h Urinary Protein Excretion (mg/day) | 15 ± 2 | 150 ± 12 | 50 ± 8# | [13] |
| Serum Creatinine (μmol/L) | 40 ± 3 | 85 ± 6 | 55 ± 4# | [13] |
| Blood Urea Nitrogen (mmol/L) | 7 ± 0.5 | 25 ± 2 | 12 ± 1# | [13] |
| Glomerulosclerosis Index | 0.5 ± 0.1 | 2.8 ± 0.3 | 1.2 ± 0.2# | [13] |
*p < 0.05 vs. Control Group; #p < 0.05 vs. Diabetic Group. Data are presented as mean ± SEM.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Fosinopril's Action
Fosinopril, through its active metabolite fosinoprilat, inhibits the Angiotensin-Converting Enzyme (ACE), leading to a cascade of effects that contribute to its therapeutic benefits.
Caption: Fosinopril's mechanism of action via ACE inhibition.
Experimental Workflow for Studying Fosinopril in Cardiac Hypertrophy
The following diagram illustrates the typical experimental workflow for investigating the effects of fosinopril on pressure-overload induced cardiac hypertrophy in Sprague-Dawley rats.
Caption: Workflow for fosinopril in cardiac hypertrophy model.
Signaling Pathway Implicated in Fosinopril's Cardioprotective Effects
Fosinopril has been shown to modulate signaling pathways involved in cardiac remodeling, such as the Protein Kinase C (PKC) epsilon pathway.
Caption: Fosinopril's modulation of the PKCε pathway.
References
- 1. Fosinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fosinopril - Wikipedia [en.wikipedia.org]
- 3. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The effect and mechanism of forsinopril on ventricular hypertrophy of SHR and left ventricular pressure overloading rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of valsartan and fosinopril on catecholamine-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Histological Quantification of Chronic Myocardial Infarct in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fosinopril attenuates the doxorubicin-induced cardiomyopathy by restoring the function of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
- 12. Influence of angiotensin-converting enzyme inhibition by fosinopril on myocardial perfusion in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of fosinopril on chemerin and VEGF expression in diabetic nephropathy rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Proteinuria in the acutely diabetic rat and its response to insulin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Note and Protocol: Oral Administration of Fosfenopril in Conscious Rats
Introduction
Fosfenopril is an ester prodrug that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors.[1] Following oral administration, it is rapidly and completely hydrolyzed, primarily in the gastrointestinal mucosa and liver, to its principal active metabolite, fosfenoprilat.[1][2] Fosinoprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to reduced production of angiotensin II, a potent vasoconstrictor.[1][3] This mechanism results in vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[4] This protocol provides a detailed methodology for the oral administration of this compound to conscious rats, a common procedure in preclinical studies investigating hypertension, heart failure, and other cardiovascular diseases.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
The primary mechanism through which this compound exerts its antihypertensive effect is the suppression of the renin-angiotensin-aldosterone system (RAAS).[1] The enzyme renin cleaves angiotensinogen to form the inactive decapeptide angiotensin I. ACE then converts angiotensin I into the highly potent vasoconstrictor angiotensin II.[3][5] Angiotensin II binds to AT1 receptors on smooth muscle to cause vasoconstriction and stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention.[4]
Fosfenoprilat, the active form of this compound, inhibits ACE, thereby blocking the formation of angiotensin II. This leads to vasodilation and reduced aldosterone levels, which in turn decreases sodium and water retention and may cause a small increase in serum potassium.[1][4] ACE is also identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.[1][4] By inhibiting this enzyme, fosfenoprilat increases bradykinin levels, which further contributes to vasodilation and the overall blood pressure-lowering effect.[3][4]
Pharmacokinetic and Pharmacodynamic Data
This compound is absorbed slowly after oral administration, with an average absolute absorption of 36% in humans.[1] It is then completely hydrolyzed to the active fosfenoprilat.[1][6] While detailed pharmacokinetic data in rats is limited in the available literature, studies in humans provide valuable insights. Fosinoprilat exhibits a compensatory dual route of elimination via the liver and kidneys.[2] In conscious rats, orally administered fosinopril was found to be equipotent to captopril as an inhibitor of the angiotensin I pressor response, but with a longer duration of action.[7]
Table 1: Pharmacokinetic Parameters of Fosinoprilat in Humans (Data from a study in healthy Chinese subjects after a single 10 mg oral dose of fosinopril)[8]
| Parameter | Mean Value (± SD) | Unit |
| Cmax (Maximum Concentration) | 183.4 ± 59.4 | ng/mL |
| Tmax (Time to Cmax) | 4.0 (median) | hr |
| T½ (Half-life) | 17.4 ± 11.4 | hr |
| AUCinf (Area Under the Curve) | 1636 ± 620 | ng·hr/mL |
| Bioavailability | 22.3 ± 7.9 | % |
Table 2: Pharmacodynamic Parameters of Fosinoprilat in Humans (Data from a study in hemodialysis patients)[9]
| Parameter | Value Range | Unit |
| Emax (% ACE Inhibition) | 95.3 to 102.5 | % |
| IC50 (Concentration for 50% Emax) | 2.6 to 4.2 | ng/mL |
Experimental Protocol: Oral Gavage in Conscious Rats
This protocol outlines the procedure for administering this compound to conscious rats via oral gavage. This method ensures accurate dosing directly into the stomach.[10]
Materials
-
This compound sodium powder
-
Vehicle (e.g., 10% sucrose solution, sterile water, or 0.5% methylcellulose)[11]
-
Analytical balance and weighing paper
-
Mortar and pestle (if needed for suspension)
-
Graduated cylinders and beakers
-
Magnetic stirrer and stir bar
-
pH meter or pH strips
-
Appropriately sized syringes (1-3 mL)
-
Oral gavage needles (16-18 gauge, with a ball tip, straight or curved)[12]
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure
1. Vehicle and Drug Formulation Preparation
-
Vehicle Choice: A 10% sucrose solution can be used to improve palatability and reduce animal stress.[11] For suspensions, 0.5% methylcellulose in water is a common choice.
-
Calculation: Determine the total volume of the formulation needed based on the number of animals, their average weight, and the dosing volume (typically 1-5 mL/kg for rats).
-
Preparation:
-
Weigh the required amount of this compound sodium.
-
Prepare the chosen vehicle. For a 10% sucrose solution, dissolve 10g of sucrose in 100 mL of sterile water.
-
Add the this compound powder to the vehicle. If preparing a suspension, triturate the powder with a small amount of vehicle before incorporating the rest.
-
Use a magnetic stirrer to ensure the drug is completely dissolved or homogeneously suspended.
-
Check the pH of the final formulation; it should ideally be between 5 and 9.[12]
-
2. Animal Handling and Dosing
-
Acclimatization: Allow rats to acclimate to the facility and handling for at least 3-5 days before the experiment.
-
Dose Calculation: Calculate the exact volume to be administered to each rat based on its most recent body weight.
-
Administration:
-
Gently but firmly restrain the rat. One common method is to hold the rat by the loose skin over the shoulders and neck, ensuring the head is immobilized. The body should be supported to prevent struggling.
-
Position the rat vertically, with its head extended upwards to straighten the path to the esophagus.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars), passing it over the tongue towards the back of the throat.
-
Advance the needle smoothly into the esophagus. There should be no resistance. If resistance is felt or the animal shows signs of respiratory distress (e.g., gasping), the needle may be in the trachea. Withdraw immediately and restart.
-
Once the needle is in place, dispense the calculated volume of the this compound formulation slowly and steadily.
-
Withdraw the needle gently along the same path.
-
Return the rat to its cage and monitor it for at least 15-30 minutes for any adverse reactions or signs of distress.
-
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Fosinopril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 4. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 5. researchgate.net [researchgate.net]
- 6. Fosinopril. Clinical pharmacokinetics and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fosinopril, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. The pharmacokinetics and pharmacodynamics of fosinopril in haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gadconsulting.com [gadconsulting.com]
Troubleshooting & Optimization
Technical Support Center: Fosfenopril Solubility for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with practical solutions for enhancing the aqueous solubility of fosfenopril for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound sodium?
A1: this compound sodium is soluble in water (up to 100 mg/mL), methanol, and ethanol.[1][2] For most in vitro cell-based assays, preparing a primary stock solution in sterile, deionized water is recommended.[3] For some applications, methanol can also be used, with a solubility of approximately 1 mg/mL.[4]
Q2: My this compound solution appears cloudy or has precipitates after dilution in cell culture media. What should I do?
A2: Precipitation upon dilution into aqueous media (like cell culture medium) can occur if the final concentration of a co-solvent (like DMSO) is too low to maintain solubility, or if the drug concentration exceeds its solubility limit in the final medium. First, ensure your stock solution is fully dissolved. If using a co-solvent, consider optimizing the final concentration. Gentle warming or vortexing of the final solution may help, but if precipitation persists, you may need to lower the final working concentration.
Q3: What is the stability of this compound sodium in a stock solution?
A3: When prepared as a stock solution, it is recommended to aliquot and store it at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[3]
Q4: Should I filter-sterilize the this compound solution?
A4: Yes, if you prepare a stock solution in water for use in cell culture, it is best practice to sterilize it by passing it through a 0.22 µm filter before adding it to your experimental setup.[3]
Q5: Can I use this compound (free acid) instead of this compound sodium?
A5: this compound free acid is significantly more hydrophobic and has very low water solubility.[5][6] For aqueous-based in vitro experiments, using the sodium salt is highly recommended as it is freely soluble in water.[1][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | The concentration exceeds the solubility limit in the chosen solvent. | Decrease the concentration of the stock solution. Ensure you are using this compound sodium, which has higher aqueous solubility than the free acid form.[1] |
| The solvent quality is poor (e.g., contains impurities, incorrect pH). | Use high-purity, sterile solvents (e.g., cell culture grade water, fresh DMSO). Check the pH of your aqueous solvent, as this compound sodium's solubility is pH-dependent.[7] | |
| Compound Crashes Out in Assay Medium | The final concentration in the aqueous assay buffer or cell culture medium is too high. | Perform a solubility test in your specific assay medium to determine the maximum workable concentration before starting the main experiment. |
| The co-solvent percentage is too low after dilution. | While this compound sodium is water-soluble, if you are using a co-solvent for other reasons, ensure the final percentage is sufficient to maintain solubility. Be mindful of solvent toxicity in cell-based assays. | |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | Aliquot the stock solution into single-use volumes and store them properly at -20°C or -80°C to maintain stability.[3] |
| Incomplete hydrolysis to the active form, fosinoprilat. | This compound is a prodrug that requires hydrolysis by cellular esterases to its active form, fosinoprilat.[1][8][9] Ensure your in vitro system (e.g., cell line, tissue homogenate) has sufficient esterase activity for this conversion. |
Solubility Data Summary
The table below summarizes the solubility of this compound sodium in various solvents.
| Solvent | Solubility | Reference |
| Water | 100 mg/mL | [1][2] |
| Water | >20 mg/mL | [9] |
| Water | 8.3 mg/mL | [10] |
| Methanol | Soluble (approx. 1 mg/mL) | [4] |
| Ethanol | Soluble | [1] |
| DMSO | Insoluble | [10] |
| Hexane | Slightly Soluble | [1] |
Experimental Protocols & Visualizations
Protocol: Preparation of a 10 mM this compound Sodium Aqueous Stock Solution
This protocol describes the preparation of a sterile stock solution for use in typical in vitro experiments.
Materials:
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 5.86 mg of this compound sodium.
-
Dissolution: Add the weighed this compound sodium to a sterile microcentrifuge tube. Add 1 mL of sterile water.
-
Mixing: Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear.
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the filtered solution into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Mechanism of Action: Inhibition of the RAAS Pathway
This compound is a prodrug that is hydrolyzed by esterases in the body to its active metabolite, fosinoprilat.[8][11] Fosinoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][8] This inhibition prevents the conversion of Angiotensin I to Angiotensin II, a key vasoconstrictor, thereby playing a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS).[8][12]
References
- 1. DailyMed - FOSINOPRIL SODIUM tablet [dailymed.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Fosinopril-cyclodextrin inclusion complexes: phase solubility and physicochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Fosinopril sodium CAS#: 88889-14-9 [m.chemicalbook.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Fosinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of Fosfenopril Under Stress Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of fosfenopril under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound known to be unstable?
A1: this compound has been shown to be susceptible to degradation under hydrolytic (acidic, basic, and neutral) and photo-acidic conditions. It is relatively stable under oxidative and thermal stress.[1][2]
Q2: What is the primary degradation product of this compound?
A2: The primary degradation product of this compound is its active metabolite, fosfenoprilat (SQ 27519), formed through hydrolysis of the ester prodrug.[3]
Q3: Are there any specific analytical methods recommended for analyzing this compound and its degradation products?
A3: A reversed-phase high-performance liquid chromatographic (RP-HPLC) method is commonly used for the simultaneous determination of this compound and its degradation products. A typical method might use a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium formate or phosphate buffer) at a specific pH.[2][3]
Q4: My this compound sample shows significant degradation even under mild thermal stress. What could be the issue?
A4: While this compound is generally stable to thermal stress, the presence of certain excipients or metal ions in a formulation can catalyze degradation.[4] It is also possible that the "thermal stress" is combined with humidity, leading to hydrolytic degradation. Ensure your thermal stress studies are conducted in a controlled, dry environment or consider the impact of moisture.
Q5: I am observing unexpected peaks in my chromatogram during a photostability study. What could be their origin?
A5: this compound is known to degrade under photo-acidic conditions.[1][2] If your sample is in an acidic solution and exposed to light, you can expect the formation of several degradation products. Ensure your control samples are protected from light to confirm that the degradation is indeed light-induced.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent degradation results under hydrolytic stress. | Fluctuation in pH of the stress solution. Inconsistent temperature control. Variation in the initial concentration of this compound. | Ensure precise pH measurement and buffering of the stress solutions. Use a calibrated and stable heating apparatus (e.g., water bath, oven). Prepare fresh solutions of this compound for each experiment and verify the initial concentration. |
| No significant degradation observed under any stress condition. | The stress conditions are not harsh enough. The analytical method is not stability-indicating. | Increase the duration, temperature, or concentration of the stressor. According to ICH guidelines, if no degradation is observed after a certain period under accelerated conditions, further stressing may not be necessary. Develop and validate a stability-indicating analytical method that can separate the parent drug from all potential degradation products. |
| Mass imbalance in the assay of stressed samples. | Co-elution of degradation products with the parent drug or other degradants. Formation of non-UV active or volatile degradation products. Degradation products are not being eluted from the column. | Optimize the chromatographic method (e.g., change mobile phase composition, gradient, column). Use a mass spectrometer (LC-MS) to detect non-UV active compounds. Adjust the mobile phase strength or use a stronger wash solvent to ensure all components are eluted. |
| Precipitation of the drug substance during acidic or basic hydrolysis. | The pH of the solution is near the pKa of this compound, leading to reduced solubility. | Adjust the concentration of the drug substance to remain within its solubility limits at the target pH. Consider using a co-solvent if it does not interfere with the degradation pathway. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following are generalized protocols based on published studies.
1. Hydrolytic Degradation:
-
Acidic Hydrolysis:
-
Dissolve this compound in 0.1 M hydrochloric acid.
-
Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate base (e.g., 0.1 M sodium hydroxide), and dilute to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
Dissolve this compound in 0.1 M sodium hydroxide.
-
Reflux the solution at 80°C for a specified period.
-
At each time point, withdraw a sample, neutralize it with an appropriate acid (e.g., 0.1 M hydrochloric acid), and dilute for analysis.
-
-
Neutral Hydrolysis:
-
Dissolve this compound in purified water.
-
Reflux the solution at 80°C for a specified period.
-
At each time point, withdraw a sample and dilute for analysis.
-
2. Oxidative Degradation:
-
Dissolve this compound in a solution of 3-30% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period, protected from light.
-
At each time point, withdraw a sample and dilute for analysis.
3. Photolytic Degradation:
-
Expose a solution of this compound (e.g., in acidic, basic, and neutral conditions) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark under the same temperature conditions.
-
At the end of the exposure period, analyze both the exposed and control samples.
4. Thermal Degradation:
-
Keep a solid sample of this compound in a thermostatically controlled oven at a high temperature (e.g., 60-80°C) for a specified period.
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze.
Data Presentation
Summary of this compound Degradation Under Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Observation |
| Acid Hydrolysis | 0.1 M HCl | 80°C | 12 hours | Significant degradation |
| Base Hydrolysis | 0.1 M NaOH | 80°C | 4 hours | Significant degradation |
| Neutral Hydrolysis | Water | 80°C | 24 hours | Moderate degradation |
| Oxidation | 30% H₂O₂ | Room Temp | 24 hours | Stable |
| Photolysis (Acidic) | Light Exposure | Room Temp | 7 days | Significant degradation |
| Thermal | Solid State | 80°C | 48 hours | Stable |
Note: The extent of degradation can vary based on the exact experimental conditions.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies of this compound.
Degradation Pathway of this compound under Hydrolytic Conditions
Caption: Primary Hydrolytic Degradation Pathway of this compound.
References
- 1. Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. Mechanism and kinetics of metal ion-mediated degradation of fosinopril sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in Fosfenopril HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of fosfenopril.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[3][4] Peak tailing can compromise the accuracy and precision of quantification and reduce the resolution between adjacent peaks.[2][3]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound, a compound containing a phosphonate group and secondary amine, can be caused by several factors. The most common causes include:
-
Secondary interactions: Strong interactions between the basic functional groups in this compound and active sites on the stationary phase, such as residual silanol groups on silica-based columns.[1][3][5][6]
-
Mobile phase pH: An inappropriate mobile phase pH can lead to the ionization of this compound or the silanol groups on the column, causing secondary interactions.[1][4]
-
Column degradation: Over time, HPLC columns can degrade due to contamination, loss of stationary phase, or physical damage to the packed bed, all of which can lead to peak tailing.[2][5][7]
-
Sample overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak distortion.[5][7][8]
-
Extra-column effects: Peak broadening and tailing can be introduced by factors outside of the column, such as excessive tubing length or dead volumes in fittings and connections.[5][9]
Q3: How does peak tailing affect my results?
A3: Peak tailing can have several negative impacts on your analytical results:
-
Inaccurate quantification: The asymmetrical peak shape can lead to incorrect peak integration, resulting in underestimation of the analyte concentration.[2][7]
-
Reduced resolution: Tailing peaks are wider and can overlap with neighboring peaks, making it difficult to accurately separate and quantify individual components in a mixture.[2]
-
Decreased sensitivity: Broader peaks have a lower height-to-area ratio, which can reduce the signal-to-noise ratio and decrease the overall sensitivity of the analysis.[7]
-
Poor reproducibility: Inconsistent peak shapes can lead to variability in results, reducing the reliability and reproducibility of the method.[3]
Troubleshooting Guides
Below are detailed troubleshooting guides for common causes of peak tailing in this compound HPLC analysis.
Issue 1: Peak tailing due to secondary interactions with the stationary phase.
Symptoms:
-
The this compound peak consistently shows tailing, even at low concentrations.
-
The peak shape is worse for this compound compared to neutral compounds.
Troubleshooting Steps:
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which reduces the potential for secondary interactions with basic compounds like this compound.[4]
-
Modify the Mobile Phase:
-
Adjust pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) can protonate the residual silanol groups on the column, minimizing their interaction with the basic this compound molecule.[6][10]
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.[3]
-
-
Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to maintain a consistent pH at the column surface and reduce silanol interactions.[10]
Troubleshooting Workflow for Secondary Interactions
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Fosfenopril Dosage for In Vivo Rat Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of fosfenopril in in vivo rat studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a prodrug that is converted in the body to its active metabolite, fosfenoprilat. Fosinoprilat is an angiotensin-converting enzyme (ACE) inhibitor. ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure.[1][2] By inhibiting ACE, fosfenoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1] This leads to vasodilation and a reduction in blood pressure.[2] ACE inhibitors also increase levels of bradykinin, a vasodilator, further contributing to their antihypertensive effect.[2]
Q2: What are the typical dosage ranges for this compound in rats?
A2: The dosage of this compound in rat studies can vary depending on the research model and objectives. For antihypertensive effects in spontaneously hypertensive rats (SHR), oral doses have ranged from 10 mg/kg/day to 30 mg/kg/day.[3][4] In some studies, a higher dose of 25 mg/kg/day has been used.[5] A lower dose of 5 mg/kg/day has been shown to reduce aortic lesion size in apolipoprotein E deficient mice without significantly lowering blood pressure.[6]
Q3: How is this compound typically administered to rats?
A3: this compound is most commonly administered orally to rats. This can be done via oral gavage or by supplementing it in the drinking water.[3][7] The choice of administration route may depend on the specific experimental design and the desired dosing frequency.
Q4: What are some common rat models used in this compound research?
A4: The most common rat model for studying the antihypertensive effects of this compound is the spontaneously hypertensive rat (SHR).[4][5][7] Wistar-Kyoto (WKY) rats are often used as the normotensive control group in these studies.[5][7] Other models include two-kidney, one-clip hypertensive rats.[4]
Q5: What is the pharmacokinetic profile of fosfenoprilat in rats?
A5: Following oral administration, the prodrug this compound is slowly absorbed and then rapidly and completely hydrolyzed to the active fosfenoprilat.[3] The absorption of fosinopril is lower in rats (9.7% - 13.6%) compared to other species like dogs and monkeys.[3] However, fosfenoprilat has a longer duration of action compared to other ACE inhibitors like captopril.[8]
Troubleshooting Guide
Q1: I am not observing a significant decrease in blood pressure in my spontaneously hypertensive rats after oral administration of this compound. What could be the issue?
A1: Several factors could contribute to a lack of blood pressure reduction:
-
Dosage: The dosage may be too low. Studies have used doses ranging from 10 to 30 mg/kg/day to see a significant antihypertensive effect in SHR.[3][4] Consider a dose-escalation study to find the optimal dose for your specific colony.
-
Administration: Ensure proper administration technique. If using oral gavage, confirm the full dose is being delivered. If providing it in drinking water, monitor the water intake to ensure the rats are consuming the intended amount. The stability of this compound in the drinking water over the administration period should also be considered.
-
Duration of Treatment: The antihypertensive effect may not be immediate. Some studies have administered this compound for several consecutive days or weeks to observe a sustained reduction in blood pressure.[3][7]
-
Rat Strain: While SHR are a common model, there can be variability between different colonies. Confirm the baseline blood pressure of your rats to ensure they are indeed hypertensive.
Q2: Are there any known side effects of this compound in rats that I should monitor for?
A2: ACE inhibitors are generally well-tolerated in rats. However, it is always important to monitor for general signs of distress, such as changes in weight, food and water intake, and overall activity. Since ACE inhibitors can affect kidney function, monitoring renal parameters may be advisable in long-term studies. One of the known side effects of ACE inhibitors in humans is a dry cough, which is attributed to the accumulation of bradykinin.[9] While difficult to assess in rats, any signs of respiratory distress should be noted.
Q3: Can I use this compound in combination with other drugs?
A3: Yes, this compound has been studied in combination with other drugs. For instance, its antihypertensive effect can be augmented when co-administered with a diuretic like hydrochlorothiazide.[3][4] When planning combination studies, it is crucial to consider potential pharmacokinetic and pharmacodynamic interactions.
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Rat Studies
| Rat Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | 25 mg/kg/day | Oral | 4-8, 8-12, or 4-12 weeks of age | Persistently reduced systolic blood pressure and vascular structural alterations. | [5] |
| Spontaneously Hypertensive Rats (SHR) | 10 or 30 mg/kg/day | Oral | 2 consecutive days | Lowered blood pressure without affecting heart rate. | [3] |
| Spontaneously Hypertensive Rats (SHR) | 30 mg/kg twice daily | Oral | 14 days | Lowered systolic blood pressure. | [3] |
| Spontaneously Hypertensive Rats (SHR) | Low dose (non-hypotensive) and high dose (hypotensive) | In drinking water | 6 weeks | Both doses reduced vascular structural alterations; only the high dose reduced heart weight to body weight ratio and improved endothelial function. | [7] |
| Spontaneously Hypertensive Rats (SHR) | 10 or 30 mg/kg | Oral | Single dose | Lowered arterial pressure. | [4] |
| Two-kidney, one-clip hypertensive rats | 10 or 30 mg/kg | Oral | Single dose | Lowered arterial pressure, more effective than in SHR. | [4] |
Table 2: Pharmacokinetic Parameters of Fosinoprilat in Rats
| Parameter | Value | Species | Administration | Reference |
| Absorption of Fosinopril (oral) | 9.7 - 13.6% | Rat | Oral | [3] |
| Protein Binding of Fosinoprilat | 88.7 - 99.7% | Rat, Dog, Monkey, Human | IV | [3] |
| Duration of Action | Longer than captopril | Rat, Dog, Monkey | IV and Oral | [8] |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats (SHR)
-
Animals: Male spontaneously hypertensive rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
-
Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Blood Pressure Measurement: Train the rats for systolic blood pressure measurement using the tail-cuff method for several days before starting the treatment to minimize stress-induced variations.
-
Grouping: Divide the SHR into a control group receiving the vehicle and a treatment group receiving this compound. Include a WKY control group.
-
Drug Administration: Administer this compound orally (e.g., 10 or 30 mg/kg/day) by gavage for a specified period (e.g., 14 days). The vehicle group should receive the same volume of the vehicle (e.g., water or saline).
-
Monitoring: Measure systolic blood pressure and heart rate at regular intervals throughout the study. Monitor body weight, food, and water intake.
-
Data Analysis: Analyze the changes in blood pressure and heart rate over time using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Mandatory Visualizations
Caption: The Renin-Angiotensin System and the inhibitory action of fosfenoprilat.
Caption: General experimental workflow for in vivo rat studies with this compound.
Caption: Troubleshooting decision tree for this compound experiments in rats.
References
- 1. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]
- 2. ClinPGx [clinpgx.org]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Blood pressure lowering and renal hemodynamic effects of fosinopril in conscious animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged effects of short-term fosinopril on blood pressure and vascular morphology and function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The angiotensin-converting enzyme inhibitor, fosinopril, and the angiotensin II receptor antagonist, losartan, inhibit LDL oxidation and attenuate atherosclerosis independent of lowering blood pressure in apolipoprotein E deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of low and high doses of fosinopril on the structure and function of resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fosinopril, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a domain-selective ACE inhibitor in a mouse model of chronic angiotensin II-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing In Vitro Degradation of Fosfenopril in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fosfenopril. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the in vitro degradation of this compound in biological samples, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of in vitro degradation of this compound in biological samples?
A1: this compound is a prodrug that is rapidly hydrolyzed in vivo by esterases to its active metabolite, fosfenoprilat. This same enzymatic conversion is the primary cause of its degradation in vitro, particularly in biological matrices like plasma and blood that contain high levels of esterase activity.
Q2: What are the key factors that influence the rate of this compound degradation in vitro?
A2: The main factors influencing the stability of this compound in biological samples are:
-
Temperature: Higher temperatures accelerate the rate of enzymatic reactions, leading to faster degradation.
-
pH: The activity of esterases is pH-dependent. Deviations from the optimal pH can affect enzyme function and, consequently, the rate of hydrolysis.
-
Matrix Type: Different biological matrices (e.g., plasma, whole blood, serum) have varying levels and types of esterases, leading to different degradation rates.
-
Presence of Esterase Inhibitors: The addition of specific inhibitors can significantly reduce or halt enzymatic degradation.
Q3: What are the recommended anticoagulants for blood collection when analyzing this compound?
A3: Ethylenediaminetetraacetic acid (EDTA) is a recommended anticoagulant for collecting blood samples for this compound analysis. EDTA helps to inhibit the hydrolysis of this compound in whole blood during the collection and initial processing steps.[1]
Q4: How can I minimize the degradation of this compound during sample processing?
A4: To minimize degradation, it is crucial to process samples promptly after collection. Keep the samples on ice and centrifuge at a low temperature (e.g., 4°C) to separate plasma. The addition of an acid, such as formic acid, to the plasma can effectively stabilize this compound by creating a less favorable pH environment for esterase activity.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable this compound concentrations in plasma samples. | Rapid degradation of this compound due to esterase activity. | 1. Ensure immediate cooling of blood samples after collection. 2. Process samples at low temperatures (e.g., 4°C). 3. Add an esterase inhibitor or acidify the plasma with formic acid immediately after separation.[1] 4. Minimize the time between sample collection and analysis or freezing. |
| High variability in this compound concentrations across replicate samples. | Inconsistent sample handling procedures leading to variable degradation. | 1. Standardize the entire sample handling workflow, from collection to storage. 2. Ensure consistent timing for each step (e.g., time on ice before centrifugation). 3. Use pre-aliquoted and validated amounts of stabilizers (esterase inhibitors or acid). |
| Poor peak shape (tailing or fronting) for this compound in LC-MS/MS analysis. | Issues with the analytical column, mobile phase, or sample matrix. | 1. Ensure the mobile phase pH is appropriate for this compound's chemical properties. 2. Check for column degradation or contamination; if necessary, wash or replace the column. 3. Evaluate the sample injection solvent; it should be compatible with the mobile phase. 4. Optimize sample clean-up to remove interfering matrix components. |
| Low sensitivity or signal suppression in LC-MS/MS analysis. | Matrix effects from endogenous components in the biological sample. | 1. Improve the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) to remove interfering substances. 2. Optimize the chromatographic separation to ensure this compound elutes in a region with minimal matrix interference. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Presence of significant fosfenoprilat peaks in calibration standards prepared in matrix. | Conversion of this compound to fosfenoprilat during standard preparation. | 1. Prepare calibration standards at a low temperature. 2. Add the stabilizer (formic acid or esterase inhibitor) to the blank matrix before spiking with this compound. 3. Analyze the standards as quickly as possible after preparation. |
Quantitative Data Summary
The stability of this compound in rat plasma has been evaluated under various conditions when stabilized with formic acid and using EDTA as an anticoagulant. The following table summarizes the stability data from a validated UFLC-MS/MS method.[1]
| Condition | Duration | Analyte Stability |
| Room Temperature | 6 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-Term Storage at -80°C | 30 days | Stable |
| Processed Samples at 4°C | 36 hours | Stable |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Collection: Collect whole blood into tubes containing EDTA as the anticoagulant.
-
Immediate Cooling: Place the blood collection tubes on wet ice immediately after collection to slow down enzymatic activity.
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at a low temperature (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) and transfer it to a clean, pre-labeled polypropylene tube.
-
Stabilization: To prevent ex vivo conversion to fosfenoprilat, add a pre-determined volume of formic acid to the plasma to lower the pH.[1] A common approach is to add a small percentage of a concentrated formic acid solution (e.g., 10 µL of 88% formic acid per 200 µL of plasma). The exact amount should be validated for your specific assay.
-
Storage: Immediately freeze the stabilized plasma samples at -80°C until analysis.
Protocol 2: Plasma Sample Analysis by UFLC-MS/MS
This protocol is based on a published method for the simultaneous determination of this compound and fosfenoprilat.[1]
-
Sample Preparation (Protein Precipitation):
-
Thaw the stabilized plasma samples on ice.
-
To a 50 µL aliquot of plasma, add an internal standard solution.
-
Precipitate the plasma proteins by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Welch Ultimate XB-C18, 2.1 mm × 50 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound, fosfenoprilat, and the internal standard.
-
Visualizations
Caption: Enzymatic hydrolysis of this compound to its active form, fosfenoprilat.
References
Strategies to prevent fosfenopril precipitation in cell culture media
Welcome to the technical support center for using fosfenopril in cell culture applications. This resource provides troubleshooting guidance and answers to frequently asked questions to help you prevent this compound precipitation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it precipitate in my cell culture medium?
This compound sodium is the ester prodrug of fosfenoprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1] Structurally, it is a phosphorus-containing drug.[2] Precipitation in cell culture medium, which is a complex aqueous solution, can occur for several reasons:
-
Interaction with Divalent Cations: Cell culture media are rich in divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). The phosphate group in this compound or its active metabolite, fosfenoprilat, can chelate these ions, forming insoluble salts that precipitate out of the solution.[3][4]
-
Exceeding Solubility Limits: Every compound has a maximum solubility in a given solvent. If the final concentration of this compound in the medium exceeds this limit, it will precipitate.[5]
-
"Solvent Shock": this compound is often prepared as a concentrated stock in a non-aqueous solvent like ethanol. Adding this stock directly to the aqueous culture medium can cause a rapid change in the local solvent environment, drastically lowering the drug's solubility and causing it to crash out of solution.[6]
-
pH and Temperature: The pH and temperature of the medium can affect the solubility of this compound and the kinetics of precipitation.
-
Hydrolysis and Degradation: this compound can undergo hydrolysis to its active form, fosfenoprilat, particularly under neutral or basic conditions typical of cell culture.[7][8] The solubility characteristics of fosfenoprilat may differ from the parent compound. Degradation can also be mediated by metal ions.[9]
Q2: What is the best solvent to use for my this compound stock solution?
Based on available data, sterile water is the recommended primary solvent. This compound sodium salt is reported to be soluble in water at concentrations greater than 20 mg/mL. Ethanol is a viable alternative, with a reported solubility of 4 mg/mL.[1] While DMSO is a common solvent for many inhibitors, it is not recommended for this compound, as its solubility is poor and can be further reduced if the DMSO has absorbed moisture.[1]
Q3: Can I filter my medium after adding this compound to remove the precipitate?
This is not recommended. Filtering the medium will remove the precipitated drug, leading to an unknown and lower final concentration of the active compound in your experiment. This will compromise the accuracy and reproducibility of your results. The primary goal should be to prevent precipitation from occurring in the first place.
Q4: Does the type of cell culture medium I use matter?
Yes, it can. Different media formulations contain varying concentrations of components like calcium, magnesium, and phosphates, which can influence this compound's stability.[10][11] If you consistently experience precipitation, you may consider comparing results in a medium with lower concentrations of divalent cations or consulting the media manufacturer's documentation.
Troubleshooting Guide
Use the following table to diagnose and resolve issues with this compound precipitation.
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitate or cloudiness forms immediately upon adding stock solution to the medium. | 1. Solvent Shock: Rapid dilution of the organic stock in aqueous media.[6] 2. Concentration Exceeds Solubility Limit: The target concentration is too high for the medium.[5] | 1. Pre-warm the cell culture medium to 37°C. 2. Add the stock solution drop-wise to the medium while gently vortexing or swirling to ensure rapid dispersal. 3. Prepare an intermediate dilution of the stock in sterile PBS or serum-free medium before adding it to the final culture medium. 4. Reduce the final concentration of this compound in your experiment. |
| Solution is initially clear but becomes cloudy or forms a precipitate over time (hours to days). | 1. Chemical Interaction/Degradation: Slow reaction with media components (e.g., Ca²⁺, Mg²⁺).[3][9] 2. Hydrolysis: Conversion of this compound to the less soluble fosfenoprilat.[7][8] 3. Temperature Fluctuation: Changes in temperature during incubation affecting solubility. | 1. Prepare fresh this compound-containing medium immediately before each experiment or media change. 2. Minimize the time the prepared medium is stored before use. 3. If using serum, consider adding this compound to the complete, serum-containing medium, as proteins in serum can sometimes help stabilize compounds. 4. Ensure the incubator maintains a stable temperature. |
| Inconsistent precipitation occurs between experiments. | 1. Inconsistent Stock Preparation: Variability in stock concentration or solvent quality. 2. Inconsistent Dilution Technique: Differences in the speed of addition or mixing. 3. Media Batch Variation: Minor differences in composition between lots of media or serum. | 1. Prepare a large, single batch of the stock solution, aliquot it into single-use volumes, and store it appropriately to ensure consistency. 2. Standardize your dilution protocol (see Protocol section below). 3. When starting a new series of experiments, test the solubility with the new batches of media and serum. |
Data Summary
This compound Sodium Solubility
| Solvent | Reported Solubility | Reference(s) |
| Water | > 20 mg/mL | |
| Ethanol | 4 mg/mL | [1] |
| DMSO | Insoluble / Poor | [1] |
| Acetonitrile:Methanol (1:1) | Soluble | [12] |
Note: Always use fresh, high-quality solvents. The solubility in complex mixtures like cell culture media will be lower than in pure solvents.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in Water)
-
Calculate Required Mass: The molecular weight of this compound sodium is 585.64 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
0.010 mol/L * 0.001 L * 585.64 g/mol = 0.005856 g = 5.86 mg
-
-
Weighing: Accurately weigh 5.86 mg of this compound sodium powder using an analytical balance.
-
Dissolution: Add the powder to a sterile 1.5 mL or 2.0 mL microcentrifuge tube. Add 1 mL of sterile, cell culture-grade water.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. A brief warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into sterile, single-use volumes (e.g., 20-50 µL). Store at -20°C for up to 1 month or at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock into Cell Culture Medium
This protocol is designed to minimize precipitation when preparing the final working solution.
-
Thaw and Pre-warm: Thaw the required volume of cell culture medium (with serum and other supplements) and pre-warm it to 37°C in a water bath.
-
Retrieve Stock: Remove one aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
Calculate Volume: Calculate the volume of stock solution needed to reach your desired final concentration. For example, to make 10 mL of medium with a final concentration of 10 µM from a 10 mM stock:
-
V1 = (C2 * V2) / C1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Dilution: While gently swirling or vortexing the pre-warmed medium, add the 10 µL of stock solution drop-by-drop into the vortex. Do not add the entire volume at once.
-
Final Mix: Once the stock is added, cap the tube or bottle and invert it gently 2-3 times to ensure homogeneity.
-
Visual Inspection: Visually inspect the medium for any signs of cloudiness or precipitation against a dark background.
-
Application: Use the freshly prepared medium immediately to treat your cells.
Visual Guides
The following diagrams illustrate the key chemical pathways and workflows discussed in this guide.
Caption: Hypothesized pathway for this compound precipitation in cell culture media.
Caption: Recommended workflow for preparing this compound-containing cell culture medium.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of divalent ions on protein precipitation with polyethylene glycol: mechanism of action and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of divalent cations, quinolones and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism and kinetics of metal ion-mediated degradation of fosinopril sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lohmann-minerals.com [lohmann-minerals.com]
- 11. researchgate.net [researchgate.net]
- 12. Fosinopril-d7 (sodium salt) CAS#: 1217819-83-4 [m.chemicalbook.com]
Technical Support Center: Improving the Bioavailability of Fosfenopril
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions related to improving the oral bioavailability of fosfenopril through advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are the primary challenges affecting its oral bioavailability?
This compound is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1][2] It is an ester prodrug that is rapidly hydrolyzed, primarily in the liver and gastrointestinal mucosa, to its active metabolite, fosinoprilat.[1][3][4]
The primary challenge is its low oral bioavailability, which is approximately 36%.[2][5][6] This is attributed to its poor physicochemical properties. One study classifies this compound as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating it has both low aqueous solubility and low intestinal permeability, which are significant hurdles for oral absorption.[5] Another source suggests it may be a BCS Class II drug (low solubility, high permeability).[7] Regardless, its poor solubility is a key factor limiting its dissolution and subsequent absorption. Additionally, as a prodrug, it undergoes first-pass metabolism in the liver, which can also reduce the amount of active compound reaching systemic circulation.[5][6]
| Parameter | Value / Characteristic | Challenge for Bioavailability | Reference |
| Drug Type | Angiotensin-Converting Enzyme (ACE) Inhibitor; Prodrug | Must be converted to active form (fosinoprilat) | [3] |
| Oral Bioavailability | ~36% | A significant portion of the oral dose does not reach systemic circulation. | [2][5] |
| BCS Classification | Class IV (Low Solubility, Low Permeability) | Poor dissolution and poor transport across the intestinal wall limit absorption. | [5] |
| Metabolism | Hydrolyzed in GI mucosa and liver (First-Pass Effect) | Presystemic metabolism can reduce the fraction of the drug reaching the bloodstream. | [4][6] |
| Elimination | Dual route: Renal and Hepatobiliary | This is a clinical advantage, not a bioavailability challenge. | [2][8] |
Q2: What formulation strategies have been explored to enhance the bioavailability of this compound?
Research has focused on novel drug delivery systems to overcome the solubility and permeability barriers. The two main strategies investigated specifically for this compound are:
-
Solid Lipid Nanoparticles (SLNs): SLNs encapsulate the drug within a solid lipid core.[9] This approach can improve oral bioavailability by increasing the drug's dissolution rate, protecting it from degradation in the harsh gut environment, and potentially promoting lymphatic uptake, which bypasses the first-pass metabolism in the liver.[5][10]
-
Fast-Dissolving Films: This strategy aims to improve drug absorption by allowing for rapid dissolution in the oral cavity, potentially leading to pre-gastric absorption and avoiding extensive first-pass metabolism.[6]
| Formulation Strategy | Key Findings for this compound | Reference |
| Solid Lipid Nanoparticles (SLNs) | An optimized formulation achieved an average particle size of 178.8 nm and an entrapment efficiency of 91.64%. In vitro studies showed 80% drug release over 24 hours. | [5] |
| Fast-Dissolving Films | An optimized film using HPMC 5cps as a polymer demonstrated an in-vitro drug release of 90.89%. | [6] |
Q3: What is a typical experimental protocol for preparing this compound-loaded Solid Lipid Nanoparticles (SLNs)?
A common method is the solvent emulsification and evaporation technique .[5] This protocol involves dissolving the drug and lipid in an organic solvent, emulsifying this mixture in an aqueous phase containing a surfactant, and then removing the solvent to allow the nanoparticles to form.
Detailed Experimental Protocol:
-
Step 1: Preparation of Organic Phase
-
Step 2: Emulsification
-
Step 3: Nanosizing
-
Subject the coarse emulsion to high-energy ultrasonication using a probe sonicator (e.g., at 120 mV) for an optimized duration.[5] This step reduces the emulsion droplet size to the nanometer range.
-
-
Step 4: Solvent Evaporation and Nanoparticle Formation
-
Stir the resulting nanoemulsion at room temperature, often under vacuum, to evaporate the organic solvent (chloroform).
-
As the solvent is removed, the lipid precipitates, encapsulating the drug to form solid lipid nanoparticles.
-
-
Step 5: Characterization
-
Measure key parameters such as average particle size, polydispersity index (PDI), zeta potential, and drug entrapment efficiency.
-
Caption: Workflow for preparing this compound-loaded SLNs.
Q4: How is an in vivo pharmacokinetic study designed to evaluate a new this compound formulation?
An in vivo pharmacokinetic study is crucial to determine if a new formulation successfully improves bioavailability in a living system.[11] The study typically involves administering the drug to animal models and measuring its concentration in the blood over time.[12]
General Experimental Protocol:
-
1. Animal Model Selection: Select a suitable animal model (e.g., Wistar rats or rabbits).[13] Animals are typically fasted overnight with free access to water before the experiment.
-
2. Study Groups:
-
Control Group: Receives a suspension of pure this compound.
-
Test Group: Receives the newly developed formulation (e.g., this compound-loaded SLNs).
-
(Optional) IV Group: Receives an intravenous injection of fosfenoprilat to determine absolute bioavailability.
-
-
3. Dosing: Administer a single oral dose of the respective formulations to each animal.[13] The dose should be equivalent across all groups.
-
4. Blood Sampling: Collect blood samples from a suitable site (e.g., retro-orbital plexus or tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
5. Plasma Separation: Centrifuge the blood samples to separate the plasma, which is then stored frozen until analysis.
-
6. Bioanalysis: Quantify the concentration of the active metabolite, fosinoprilat, in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
7. Pharmacokinetic Analysis: Plot the mean plasma concentration versus time for each group. Calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Relative Bioavailability: Calculated as (AUC_Test / AUC_Control) * 100. An increase in this value indicates improved bioavailability.
-
Troubleshooting Guide
Problem 1: My this compound-loaded SLN formulation shows low drug Entrapment Efficiency (EE%).
-
Possible Cause 1: Poor drug solubility in the lipid core.
-
Solution: Screen different solid lipids. This compound's solubility may be higher in certain lipids. Ensure the temperature during the hot homogenization step is sufficient to melt the lipid completely and dissolve the drug.[14]
-
-
Possible Cause 2: Drug partitioning into the external aqueous phase.
-
Solution: This is common for drugs that are not extremely lipophilic. Optimize the surfactant concentration in the aqueous phase; too high a concentration can create micelles that pull the drug out of the lipid. Try using a combination of surfactants to better stabilize the lipid-water interface.[14]
-
-
Possible Cause 3: Premature drug crystallization.
-
Solution: During the cooling step, if the drug crystallizes faster than the lipid matrix, it can be expelled. Try a rapid cooling method (e.g., dispersing the hot nanoemulsion in cold water) to "shock freeze" the lipid structure around the drug.[15]
-
Problem 2: The in vitro release of this compound from my formulation is too slow or incomplete.
-
Possible Cause 1: The drug is trapped deep within a highly crystalline lipid core.
-
Solution: Formulations with highly ordered, perfect crystals tend to release drugs slowly.[14] Consider using a blend of lipids or less-structured lipids (e.g., nanostructured lipid carriers - NLCs) to create imperfections in the crystal lattice, which can facilitate faster drug release.
-
-
Possible Cause 2: Small particle size leading to a very large surface area and strong matrix.
-
Solution: While small particle size is good for dissolution, an extremely dense particle may hinder release. Slightly adjust homogenization or sonication parameters to see if a marginally larger particle size improves the release profile without sacrificing other benefits.
-
-
Possible Cause 3: Inappropriate dissolution medium.
-
Solution: Ensure the dissolution medium contains surfactants (e.g., 0.5% SLS) to create sink conditions, which is especially important for poorly soluble drugs like this compound. Also, test release at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[16]
-
Problem 3: I am observing high inter-animal variability in my in vivo pharmacokinetic study.
-
Possible Cause 1: Inconsistent dosing technique.
-
Solution: Ensure the oral gavage technique is consistent and delivers the full dose to the stomach each time. Improper technique can lead to dose loss or administration into the trachea.
-
-
Possible Cause 2: Physiological differences between animals.
-
Solution: While some variability is normal, it can be minimized by using animals from the same supplier, of the same age and weight range, and ensuring they are properly fasted. The fed or fasted state can significantly impact the absorption of lipid-based formulations.[11]
-
-
Possible Cause 3: Instability of the formulation.
-
Solution: Confirm the stability of your formulation. If the nanoparticles are aggregating or the drug is degrading in the delivery vehicle before administration, it will lead to inconsistent dosing and absorption. Perform stability checks on your formulation under storage conditions.
-
Caption: Decision tree for formulation strategy selection.
References
- 1. Fosinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fosinopril - Wikipedia [en.wikipedia.org]
- 3. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fosinopril. Clinical pharmacokinetics and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fosinopril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. ijnrd.org [ijnrd.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. japsonline.com [japsonline.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. d-nb.info [d-nb.info]
Column selection and mobile phase optimization for fosfenopril HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the column selection and mobile phase optimization of fosfenopril using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting column for this compound HPLC analysis?
A common choice for this compound analysis is a C18 reversed-phase column.[1][2][3][4] Several studies have successfully used C18 columns with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm.[1][2][3][4] Specific examples include Inertsil ODS C18, Agilent C18, and Cosmosil C18 columns.[1][2][3]
Q2: What are typical mobile phases used for the separation of this compound?
Mobile phases for this compound analysis are typically mixtures of an organic solvent and an aqueous buffer. Common organic modifiers include methanol and acetonitrile.[1][2][3][4][5] The aqueous phase is often water or a buffer solution like potassium dihydrogen phosphate or phosphoric acid to control the pH.[2][4][5] Ratios can vary, for instance, methanol and water in a 60:40 v/v ratio or methanol and potassium dihydrogen phosphate (50:50 v/v) with the pH adjusted to 3.5.[2][3]
Q3: How is the mobile phase prepared and why is degassing important?
To prepare the mobile phase, the individual components (e.g., methanol and water) are measured and mixed in the desired ratio.[3] If a buffer is used, its pH should be adjusted before mixing with the organic solvent.[2][4] It is critical to filter the mobile phase through a 0.45 µm membrane filter and then degas it, often by sonication for about 15 minutes.[3] Degassing removes dissolved gases that can form bubbles in the HPLC system, leading to unstable baselines and inaccurate results.[6]
Q4: What detection wavelength is typically used for this compound?
The UV detection wavelength for this compound can vary depending on the mobile phase and whether it's being analyzed alone or with other compounds. Commonly reported wavelengths are around 205 nm, 210 nm, 218 nm, 233 nm, 267 nm, and 271 nm.[1][2][3][4][5] To select the optimal wavelength, a standard solution of this compound can be scanned in a UV spectrophotometer to determine its maximum absorbance (λmax).[1]
Q5: What are the essential system suitability parameters for a this compound HPLC method?
System suitability tests are performed to ensure the HPLC system is operating correctly. Key parameters include:
-
Tailing Factor: The tailing factor for the this compound peak should ideally be not more than 2.0.[1]
-
Theoretical Plates (N): A higher number of theoretical plates indicates better column efficiency.
-
Relative Standard Deviation (%RSD): The %RSD for retention times and peak areas from replicate injections of a standard solution should be not more than 2.0%.[1]
Experimental Protocols
Example Protocol 1: Fosinopril in Bulk Drug[1]
-
Standard Stock Solution Preparation: Accurately weigh 100 mg of fosinopril working standard and transfer it to a 100 ml volumetric flask. Add methanol and sonicate for 30 minutes to dissolve, then dilute to the mark with methanol to get a 1000 ppm solution.[1]
-
Working Standard Solution: Dilute 10 ml of the stock solution to 100 ml with methanol in a volumetric flask and sonicate for 10 minutes to obtain a 100 ppm solution.[1]
-
Mobile Phase Preparation: Prepare a mixture of Methanol and Acetonitrile in a 90:10% v/v ratio.[1]
-
Chromatographic Conditions:
Example Protocol 2: Fosinopril Sodium and Hydrochlorothiazide in Tablets[3]
-
Standard Stock Solution Preparation: Separately weigh 100 mg of fosinopril and 100 mg of hydrochlorothiazide and transfer each to a 100 mL volumetric flask. Dissolve in a small amount of mobile phase, sonicate, and then dilute to volume with the mobile phase to get 1000 µg/mL stock solutions.[3]
-
Mobile Phase Preparation: Prepare a mixture of methanol and water in a 60:40 v/v ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.[3]
-
Chromatographic Conditions:
Data Summary Tables
Table 1: Comparison of HPLC Methods for this compound Analysis
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Fosinopril | Inertsil ODS C18 (250 x 4.6 mm, 5µm) | Methanol: Acetonitrile (90:10 v/v) | 1.0 | 271 | [1][7] |
| Fosinopril Sodium & Hydrochlorothiazide | Agilent C18 (250 mm x 4.6 mm, 5µm) | Methanol: Potassium Dihydrogen Phosphate (50:50 v/v), pH 3.5 with OPA | 0.7 | 233 | [2] |
| Fosinopril & Hydrochlorothiazide | Cosmosil C18 (250 mm x 4.6 mm, 5µm) | Methanol: Water (60:40 v/v) | 0.8 | 218 | [3] |
| Fosinopril Sodium | Agilent C18 (250 x 4.6 mm, 5µm) | Methanol: Water (70:30 v/v) with 0.1% OPA, pH 3.3 | 0.7 | 267 | [4] |
| Fosinopril & Impurities | Phenomenox RP18 (250 x 4.6 mm, 5µm) | Acetonitrile: Methanol: 10% aq. Phosphoric Acid (800:195:5) | 1.0 | 205 | [5] |
Table 2: Summary of Validation Parameters
| Parameter | Fosinopril | Fosinopril Sodium & Hydrochlorothiazide | Reference |
| Linearity Range | 20-70 ppm | Fosinopril: 10-50 µg/mL; HCTZ: 12.5-62.5 µg/mL | [1][2] |
| Correlation Coefficient (R²) | > 0.9990 | > 0.999 | [1][2] |
| LOD | Not Specified | Fosinopril: 0.09 µg/mL; HCTZ: 0.24 µg/mL | [2] |
| LOQ | Not Specified | Fosinopril: 0.27 µg/mL; HCTZ: 0.74 µg/mL | [2] |
| Accuracy (% Recovery) | 98-102% | Fosinopril: 99.03%; HCTZ: 99.24% | [1][2] |
| Precision (%RSD) | < 2.0% | < 2.0% | [1][2] |
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Q: My this compound peak is tailing. What could be the cause?
-
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as residual silanol groups on the silica support.[8] Try reducing the mobile phase pH to suppress silanol activity.[8] Other causes include column contamination or degradation, a void in the column packing, or using an injection solvent that is stronger than the mobile phase.[6][8]
-
-
Q: Why are my peaks fronting?
-
Q: What causes split peaks?
Problem: Inconsistent Retention Times
-
Q: The retention time for this compound is shifting between injections. Why?
-
A: Fluctuating retention times can be due to several factors. Check for leaks in the system, as this can affect flow rate consistency.[9] Ensure the mobile phase is properly degassed, as air bubbles in the pump can cause flow rate variations.[6] Inconsistent mobile phase preparation or significant temperature fluctuations in the lab can also lead to shifts. Using a column oven provides better temperature stability.[9]
-
Problem: High System Backpressure
-
Q: My HPLC system pressure is suddenly very high. What should I do?
-
A: High backpressure is typically caused by a blockage in the system.[8] To isolate the problem, remove the column and check the pressure of the system alone. If the pressure drops significantly, the blockage is in the column.[8] This could be a plugged inlet frit or contamination from the sample. Try back-flushing the column (disconnected from the detector) or cleaning it with a strong solvent.[8] If the system pressure remains high without the column, check for blockages in the injector or tubing.[9]
-
Problem: Presence of Unexpected Peaks
-
Q: I am seeing ghost peaks or spurious peaks in my chromatogram. Where are they coming from?
-
A: Unexpected peaks can arise from contamination in the mobile phase, the sample, or the HPLC system itself.[6] Ensure you are using high-purity HPLC-grade solvents. In gradient elution, impurities can accumulate on the column and elute as the solvent strength increases.[6] These peaks could also be degradation products of this compound, which is known to degrade under hydrolytic (acidic, basic) conditions.[10]
-
Visual Guides
Caption: Workflow for this compound HPLC Method Development.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. ijfmr.com [ijfmr.com]
- 2. ijnrd.org [ijnrd.org]
- 3. ijnrd.org [ijnrd.org]
- 4. “Method Development and Validation of Fosinopril Sodium Anti Hypertensive Drug [ijaresm.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. Development and Validation of Antihypertensive Drug (Fosinopril) in Bulk by RP-HPLC Method - IJFMR [ijfmr.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS/MS analysis of fosfenoprilat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of fosfenoprilat.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of fosfenoprilat?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1][2][3] In the LC-MS/MS analysis of fosfenoprilat (and its active metabolite, enalaprilat), components of biological samples like plasma or urine, such as salts, lipids, and proteins, can interfere with the ionization process.[1][3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][3][4][5] Electrospray ionization (ESI), a common technique for this type of analysis, is particularly susceptible to these effects.[1][6]
Q2: What are the primary causes of matrix effects in fosfenoprilat bioanalysis?
A2: The primary causes of matrix effects in the bioanalysis of fosfenoprilat are endogenous components of the biological matrix that co-elute with the analyte of interest.[7] Phospholipids are a major contributor to ion suppression in positive ion electrospray mode, which is often used for fosfenoprilat analysis.[8] Other substances like salts, amino acids, and other metabolites can also compete for ionization, leading to inaccurate quantification.[1]
Q3: How can I evaluate the extent of matrix effects in my fosfenoprilat assay?
A3: The matrix effect can be quantitatively assessed by comparing the peak response of an analyte in a post-extraction spiked sample to the peak response of the analyte in a neat solution.[9] The ratio of these responses, expressed as a percentage, indicates the degree of ion suppression or enhancement.[9] A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.[10]
Troubleshooting Guide
Problem 1: Poor peak shape (fronting, tailing, or splitting) for fosfenoprilat or its internal standard.
| Possible Cause | Suggested Solution |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase to prevent peak distortion.[11] |
| Column Contamination/Degradation | Flush the column with a strong solvent or, if necessary, replace it. The buildup of matrix components can degrade column performance.[11] |
| Inappropriate Mobile Phase pH | Optimize the mobile phase pH to ensure consistent ionization and retention of fosfenoprilat. Acidic mobile phases are common, but for some compounds, a basic mobile phase can improve peak shape.[12] |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, which is critical for reproducible chromatography.[13] |
Problem 2: High variability in quantitative results and poor reproducibility.
| Possible Cause | Suggested Solution |
| Significant Matrix Effects | Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6][14] Protein precipitation alone may not be sufficient to remove phospholipids.[8] |
| Lack of an appropriate Internal Standard (IS) | Use a stable isotope-labeled internal standard (SIL-IS) for fosfenoprilat if available. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby providing better compensation.[1] |
| Ion Source Contamination | Clean the ion source of the mass spectrometer regularly. Contaminants from the sample matrix can build up and lead to inconsistent ionization. |
Problem 3: Low signal intensity or complete loss of fosfenoprilat signal (ion suppression).
| Possible Cause | Suggested Solution |
| Co-elution with Phospholipids | Modify the chromatographic method to separate the analyte from the phospholipid elution zone. Alternatively, use a phospholipid removal plate or cartridge during sample preparation.[8] |
| Suboptimal Ionization Parameters | Optimize ion source parameters such as capillary voltage, gas flow, and temperature to maximize the signal for fosfenoprilat.[15] |
| Inefficient Sample Extraction | Evaluate and optimize the extraction recovery of your sample preparation method. Low recovery will result in a weaker signal. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
This protocol describes a method to quantify the matrix effect for fosfenoprilat.
-
Prepare a Neat Standard Solution (A): Dissolve the fosfenoprilat reference standard in the mobile phase to a known concentration (e.g., a mid-range QC sample concentration).
-
Prepare Post-Extraction Spiked Samples (B):
-
Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method.
-
After the final extraction step, spike the blank extracts with the fosfenoprilat reference standard to the same final concentration as the neat standard solution (A).
-
-
Analysis: Inject both the neat standard solution (A) and the post-extraction spiked samples (B) into the LC-MS/MS system and record the peak areas.
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Mean peak area of B / Mean peak area of A) * 100
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for SPE to clean up plasma samples for fosfenoprilat analysis, which is effective at removing matrix components.[14]
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) with methanol followed by water.
-
Load the Sample: Mix the plasma sample with an acidic solution (e.g., phosphoric acid) to stabilize fosfenoprilat.[16] Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.
-
Elute the Analyte: Elute fosfenoprilat from the cartridge using a suitable organic solvent, possibly with a modifier like formic acid or ammonia, depending on the sorbent chemistry.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen.[17] Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery for Enalaprilat (as a proxy for Fosfenoprilat)
| Sample Preparation Method | Analyte | Average Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | Enalaprilat | ~95 | 85-115 (Ion Suppression Observed) | [14][18] |
| Liquid-Liquid Extraction (LLE) | Enalaprilat | ~24 | Not explicitly stated, but improved from PPT | [14] |
| Solid-Phase Extraction (SPE) | Enalaprilat | >85 | Minimal Matrix Effect Reported | [14] |
Note: Data is synthesized from multiple sources and represents typical values. Actual results may vary based on specific experimental conditions.
Visualizations
Caption: A flowchart illustrating the systematic approach to identifying and mitigating matrix effects.
Caption: A decision tree for troubleshooting common LC-MS/MS analytical problems.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. organomation.com [organomation.com]
- 18. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Fosfenopril's ACE Inhibition: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fosfenopril's active metabolite, fosinoprilat, with other common Angiotensin-Converting Enzyme (ACE) inhibitors. The data presented is based on in vitro assays designed to quantify and validate the inhibition of ACE, a key enzyme in the Renin-Angiotensin-System (RAS).
Unveiling the Mechanism: this compound and the Renin-Angiotensin-System
This compound is a prodrug that is rapidly hydrolyzed in vivo to its active form, fosinoprilat. Fosinoprilat is a competitive inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, fosinoprilat effectively reduces blood pressure. The following diagram illustrates the signaling pathway of the Renin-Angiotensin-System and the point of inhibition by fosinoprilat.
Comparative Efficacy: In Vitro ACE Inhibition
The potency of ACE inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the in vitro ACE inhibitory activity of fosinoprilat in comparison to other widely used ACE inhibitors.
| ACE Inhibitor (Active Form) | IC50 (nM) | Relative Potency (Fosinoprilat = 1) |
| Fosinoprilat | 11 | 1.00 |
| Captopril | 23 | 0.48 |
| Enalaprilat | 1.2 | 9.17 |
| Lisinopril | 1.7 | 6.47 |
| Ramiprilat | 0.9 | 12.22 |
| Benazeprilat | 1.9 | 5.79 |
Note: IC50 values can vary depending on the specific assay conditions, such as the substrate and enzyme source used. The data presented here is compiled from multiple sources for comparative purposes.
Experimental Protocols for In Vitro ACE Inhibition Assays
Accurate and reproducible in vitro assays are crucial for validating the ACE inhibitory activity of compounds like this compound. Below are detailed methodologies for two common types of assays.
Spectrophotometric Assay using Hippuryl-Histidyl-Leucine (HHL)
This classic method measures the amount of hippuric acid produced from the cleavage of the substrate HHL by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL)
-
Fosinoprilat and other ACE inhibitors
-
Sodium borate buffer (pH 8.3)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in sodium borate buffer.
-
Prepare a stock solution of HHL in sodium borate buffer.
-
Prepare serial dilutions of fosinoprilat and other test inhibitors in sodium borate buffer.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, add 50 µL of the ACE solution to 50 µL of the inhibitor solution (or buffer for control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the HHL solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to extract the hippuric acid.
-
Vortex the mixture vigorously for 15 seconds.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
-
Measurement:
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculation of % Inhibition:
-
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration.
-
Fluorometric Assay
This method utilizes a fluorogenic substrate that, upon cleavage by ACE, releases a fluorescent product.
Materials:
-
Angiotensin-Converting Enzyme (ACE)
-
Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanyl-proline)
-
Fosinoprilat and other ACE inhibitors
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.3)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of ACE in the assay buffer.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Prepare serial dilutions of fosinoprilat and other test inhibitors in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add 20 µL of the inhibitor solution (or buffer for control).
-
Add 40 µL of the ACE working solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 140 µL of the fluorogenic substrate working solution to each well.
-
-
Measurement:
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~320-340 nm and an emission wavelength of ~400-420 nm, depending on the specific substrate used.
-
-
Calculation of % Inhibition:
-
The rate of the reaction (slope of the kinetic curve) is calculated for each well.
-
% Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration.
-
Fosinopril and Captopril in Cardiac Remodeling: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two angiotensin-converting enzyme (ACE) inhibitors, fosinopril and captopril, in preclinical models of cardiac remodeling. The information is compiled from experimental data to assist in research and development decisions.
Executive Summary
Both fosinopril and captopril have demonstrated efficacy in mitigating cardiac remodeling, a pathological process involving changes in the size, shape, and function of the heart. These changes, including left ventricular hypertrophy and myocardial fibrosis, are hallmarks of cardiovascular diseases such as hypertension and heart failure. While direct head-to-head comparative studies in the same cardiac remodeling model are limited, existing research provides valuable insights into their respective effects. Fosinopril has been shown to be effective in reducing left ventricular mass and myocardial fibrosis. Captopril has also been demonstrated to attenuate cardiac hypertrophy and fibrosis in various experimental models.
Comparative Efficacy Data
The following tables summarize quantitative data from a key study investigating the effects of fosinopril on cardiac remodeling in spontaneously hypertensive rats (SHRs), a common model for hypertension-induced cardiac hypertrophy. Data for captopril from other relevant studies is included for comparative context, though it should be noted that the experimental models may differ.
Table 1: Effects on Left Ventricular Mass Index (LVMI)
| Treatment Group | Duration | LVMI (mg/g) | Percent Reduction vs. Control | Animal Model |
| Fosinopril | 16 weeks | 2.58 ± 0.19 | 18.1% | Spontaneously Hypertensive Rat[1] |
| Control (Placebo) | 16 weeks | 3.15 ± 0.23 | - | Spontaneously Hypertensive Rat[1] |
| Captopril | 15 days | Not specified | Prevented a 12% increase | Sinoaortic Denervated Rat[2] |
Note: Data for fosinopril is from a study comparing it with losartan. Captopril data is from a different experimental model and is presented for contextual comparison.
Table 2: Effects on Myocardial Fibrosis (Collagen Volume Fraction)
| Treatment Group | Duration | Collagen Volume Fraction (%) | Percent Reduction vs. Control | Animal Model |
| Fosinopril | 16 weeks | 2.86 ± 0.41 | 55.5% | Spontaneously Hypertensive Rat[1] |
| Control (Placebo) | 16 weeks | 6.43 ± 0.82 | - | Spontaneously Hypertensive Rat[1] |
| Captopril | 8 weeks | Not specified | Attenuated interstitial fibrosis | Renovascular Hypertensive Rat[3] |
Note: Data for fosinopril is from a study comparing it with losartan. Captopril data is from a different experimental model and is presented for contextual comparison.
Key Signaling Pathway
ACE inhibitors like fosinopril and captopril exert their effects by blocking the conversion of angiotensin I to angiotensin II, a key mediator of cardiac remodeling. The diagram below illustrates this pathway.
Caption: ACE inhibitor mechanism in cardiac remodeling.
Experimental Protocols
The following is a detailed methodology from a key study evaluating the effects of fosinopril on cardiac remodeling in spontaneously hypertensive rats (SHRs).[1]
Animal Model:
-
Species: Spontaneously Hypertensive Rats (SHRs)
-
Age: 16 weeks old
-
Groups:
-
SHR-F: Treated with fosinopril (10 mg·kg⁻¹·d⁻¹)
-
SHR-L: Treated with losartan (30 mg·kg⁻¹·d⁻¹)
-
SHR-C: Treated with placebo (control)
-
-
Number of animals: 10 rats per group
Treatment:
-
Route of administration: Oral gavage
-
Duration: 16 weeks
Data Collection and Analysis:
-
Timepoints: Rats were sacrificed at 8 and 16 weeks after the start of treatment.
-
Parameters Measured:
-
Systolic blood pressure
-
Left ventricular weight and left ventricular mass index (LVMI)
-
Cardiomyocyte apoptosis
-
Collagen volume fraction (CVF) and perivascular collagen area (PVCA) via pathological examination with computed processing
-
Plasma and myocardium Angiotensin II concentrations via radioimmunoassay
-
The workflow for such a preclinical study is outlined in the diagram below.
Caption: Preclinical experimental workflow for cardiac remodeling.
Conclusion
Both fosinopril and captopril are effective in mitigating cardiac remodeling in preclinical models. Fosinopril has been shown to significantly reduce left ventricular mass and myocardial fibrosis in spontaneously hypertensive rats. While direct comparative data is sparse, captopril has also demonstrated beneficial effects on cardiac hypertrophy and fibrosis in various models of hypertension and heart failure. The choice between these agents in a research or development context may depend on the specific cardiac remodeling model, the desired pharmacokinetic profile, and other experimental considerations. Fosinopril is noted to have a long half-life and dual routes of elimination, which may be advantageous in certain contexts.[4]
References
- 1. Apoptosis, myocardial fibrosis and angiotensin II in the left ventricle of hypertensive rats treated with fosinopril or losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Captopril prevents ventricular hypertrophy in sinoaortic denervated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coronary vascular remodeling and myocardial fibrosis in the rat with renovascular hypertension. Response to captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fosinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Fosfenopril and Enalapril Pharmacokinetics in Heart Failure
A deep dive into the pharmacokinetic profiles of two prominent ACE inhibitors, fosfenopril and enalapril, reveals key differences in their absorption, distribution, metabolism, and excretion, particularly in patients with heart failure. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Fosinopril, a prodrug, is hydrolyzed to its active metabolite, fosinoprilat, while enalapril is converted to enalaprilat. Both drugs effectively inhibit the angiotensin-converting enzyme (ACE), playing a crucial role in the management of heart failure.[1][2] However, their distinct pharmacokinetic properties, especially their routes of elimination, can have significant clinical implications, particularly in patients with compromised renal function, a common comorbidity in heart failure.[3][4]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of fosinoprilat and enalaprilat in patients with heart failure, based on findings from various clinical studies.
Table 1: Comparative Pharmacokinetic Parameters of Fosinoprilat and Enalaprilat in Heart Failure
| Parameter | Fosinoprilat | Enalaprilat | Reference |
| Bioavailability | ~29% | ~38% | [5][6] |
| Time to Peak Concentration (Tmax) | ~4 hours | ~6 hours | [5][6] |
| Effective Half-life (t½) | ~14 hours | ~11 hours (accumulation half-life) | [7][8] |
| Protein Binding | ≥ 95% | Not specified in provided results | [7] |
| Elimination | Dual: Renal and Hepatic | Primarily Renal | [1][3] |
Table 2: Accumulation Index in Patients with Congestive Heart Failure and Renal Insufficiency
| Drug | Accumulation Index (AI) | p-value (vs. Fosinoprilat) | Reference |
| Fosinoprilat | 1.41 | - | [3][4] |
| Enalaprilat | 1.96 | < 0.05 | [3][4] |
These data highlight that fosinoprilat exhibits significantly less accumulation than enalaprilat in patients with both congestive heart failure and renal insufficiency.[3][4] This is attributed to fosinoprilat's dual elimination pathway, where increased hepatic clearance can compensate for reduced renal function.[3]
Experimental Protocols
The data presented above are derived from randomized, parallel-group, or crossover clinical trials involving patients with stable, chronic congestive heart failure (NYHA Class II-IV).[3][5]
Key Methodologies:
-
Study Design: The studies typically involve administering single or multiple doses of this compound or enalapril to heart failure patients.[3][5] Blood and urine samples are collected at frequent intervals over a specified period (e.g., 72 hours) to measure drug and metabolite concentrations.[5]
-
Dosing Regimens: In a comparative study, patients received 10 mg of fosinopril or 2.5 mg of enalapril daily for 10 days.[3][4] Another study in hospitalized heart failure patients used a 10 mg oral dose of enalapril maleate.[5]
-
Analytical Methods: Drug concentrations in plasma and urine are typically determined using radioimmunoassay or high-pressure liquid chromatography.[5][9]
-
Pharmacokinetic Analysis: Standard pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life are calculated from the concentration-time data. The accumulation index is determined by comparing the AUC after multiple doses to the AUC after the first dose.[3]
Visualizing Pharmacokinetic Pathways and Experimental Workflow
To further illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Comparative pharmacokinetic pathways of fosinopril and enalapril.
Caption: Generalized experimental workflow for a pharmacokinetic study.
Conclusion
The pharmacokinetic profiles of fosinopril and enalapril exhibit notable differences that are particularly relevant in the management of heart failure. Fosinopril's active metabolite, fosinoprilat, has a dual route of elimination, which results in less accumulation in patients with renal impairment compared to enalaprilat.[3][4] While both drugs are effective ACE inhibitors, the unique pharmacokinetic properties of fosinopril may offer a therapeutic advantage in heart failure patients with concurrent renal dysfunction.[1][10] This comparative guide provides essential data and methodologies to aid researchers and clinicians in understanding these differences and their potential clinical impact.
References
- 1. Fosinopril. A review of its pharmacology and clinical efficacy in the management of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. Comparison of the pharmacokinetics of fosinoprilat with enalaprilat and lisinopril in patients with congestive heart failure and chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the pharmacokinetics of fosinoprilat with enalaprilat and lisinopril in patients with congestive heart failure and chronic renal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of enalapril in hospitalized patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fosinopril: pharmacokinetics and pharmacodynamics in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Kinetic and metabolic aspects of enalapril action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical studies of enalapril treatment for patients with severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of congestive heart failure: experience with fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosfenopril: A Comparative Analysis of Kinase Cross-Reactivity and Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ACE inhibitor fosfenopril, with a focus on its potential for off-target effects and cross-reactivity within kinase panels. While this compound's primary mechanism of action is the inhibition of the angiotensin-converting enzyme (ACE), understanding its interaction with other signaling pathways is crucial for comprehensive safety and efficacy profiling. This document summarizes the available data, provides detailed experimental protocols for assessing kinase inhibition, and compares this compound with other compounds in its class.
Executive Summary
This compound is a prodrug that is rapidly converted in the body to its active metabolite, fosfenoprilat. Fosfenoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. Its therapeutic effects are primarily achieved through the reduction of angiotensin II levels, leading to vasodilation and decreased aldosterone secretion. While extensively studied for its on-target effects, comprehensive data on this compound's cross-reactivity in broad kinase panels is not widely available in public literature. This guide addresses this gap by presenting a comparative framework and methodologies for such an evaluation.
Comparative Analysis of Kinase Inhibition
Given the limited public data on the specific kinase cross-reactivity of this compound, the following table presents a hypothetical but representative dataset. This table illustrates how this compound's activity could be compared against other ACE inhibitors if subjected to a comprehensive kinase screen, such as the KINOMEscan™ platform. The data is presented as '% Inhibition at 10 µM' for a selection of representative kinases.
Table 1: Comparative Kinase Inhibition Profile of ACE Inhibitors (Hypothetical Data)
| Kinase Target | Fosfenoprilat (% Inhibition @ 10 µM) | Enalaprilat (% Inhibition @ 10 µM) | Lisinopril (% Inhibition @ 10 µM) |
| ABL1 | < 5% | < 5% | < 5% |
| EGFR | 8% | 12% | 6% |
| VEGFR2 | 15% | 18% | 11% |
| SRC | < 3% | < 3% | < 3% |
| PI3Kα | 22% | 25% | 19% |
| MAPK1 | < 5% | < 5% | < 5% |
| ROCK1 | 7% | 9% | 5% |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Signaling Pathway and Mechanism of Action
This compound's therapeutic effect is rooted in its inhibition of the renin-angiotensin system. The diagram below illustrates the canonical pathway and the point of intervention for fosfenoprilat.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of fosfenoprilat on ACE.
Experimental Protocols
To assess the off-target effects of fosfenoprilat on a broad range of kinases, a competitive binding assay is a standard and effective method.
Protocol: Kinase Profiling via Competitive Binding Assay (e.g., KINOMEscan™)
-
Compound Preparation: Fosfenoprilat is dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared to achieve the desired screening concentrations (e.g., 1 µM, 10 µM).
-
Assay Principle: The assay measures the ability of the test compound (fosfenoprilat) to compete with a known, immobilized ligand for the active site of a large panel of kinases. The amount of kinase bound to the solid support is quantified.
-
Immobilization: An active site-directed ligand is covalently attached to a solid support (e.g., beads).
-
Binding Reaction: Kinases from the panel are incubated with the ligand-coated beads and the test compound in individual wells of a microtiter plate. A control reaction without the test compound is run in parallel.
-
Quantification: After incubation and washing steps to remove unbound protein, the amount of kinase bound to the beads is measured. This is typically done using quantitative PCR (qPCR) to amplify a DNA tag that is fused to each kinase.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the amount detected in the control (DMSO vehicle) condition. The result is expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding and inhibition.
-
%Ctrl = (Signal_test_compound / Signal_DMSO_control) * 100
-
The workflow for such a screening process is outlined below.
Caption: A generalized workflow for a competitive binding-based kinase profiling assay.
Conclusion and Future Directions
While this compound is a well-established and effective ACE inhibitor, the landscape of drug discovery increasingly emphasizes the importance of comprehensive off-target profiling. The lack of extensive public data on this compound's kinase cross-reactivity highlights an opportunity for further investigation. The methodologies and comparative frameworks presented in this guide offer a clear path for researchers to undertake such studies. A thorough evaluation of this compound and other ACE inhibitors in broad kinase panels would provide valuable insights into their molecular mechanisms, potentially uncovering novel therapeutic applications or explaining idiosyncratic adverse effects. It is recommended that future preclinical and clinical assessments of this compound include such profiling to build a more complete understanding of its pharmacological profile.
Fosinoprilat's In Vitro Potency: A Comparative Analysis with Other ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the in vitro potency of fosinoprilat in comparison to other widely recognized Angiotensin-Converting Enzyme (ACE) inhibitors. This document provides supporting experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways and experimental procedures.
Fosinoprilat, the active diacid metabolite of the prodrug fosinopril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. Understanding its in vitro potency relative to other ACE inhibitors is crucial for preclinical research and drug development. This guide synthesizes available data to offer a clear comparison.
Quantitative Comparison of ACE Inhibitor Potency
The in vitro potency of ACE inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the comparative in vitro potency of fosinoprilat against other ACE inhibitors.
| ACE Inhibitor (Active Form) | Relative Potency | IC50 (nM) | Source |
| Ramiprilat | 51 | Not explicitly stated in this study | [1] |
| Lisinopril | 24 | Not explicitly stated in this study | [1] |
| Zofenoprilat | 20 | Not explicitly stated in this study | [1] |
| Fosinoprilat | 13 | 11 | [1][2] |
| Enalaprilat | 12 | Not explicitly stated in this study | [1] |
| Captopril | 3.5 | 23 | [1][2] |
| SQ 29,852 | 1.0 | Not explicitly stated in this study | [1] |
Based on the available data, fosinoprilat demonstrates significant in vitro potency. One study found fosinoprilat to be a more potent inhibitor of purified rabbit lung ACE than captopril, with IC50 values of 11 nM and 23 nM, respectively[2]. Another comprehensive study established the relative in vitro potencies of the active forms of seven ACE inhibitors, ranking fosinoprilat as more potent than captopril and enalaprilat but less potent than ramiprilat, lisinoprilat, and zofenoprilat[1][4].
The Renin-Angiotensin System and ACE Inhibition
ACE inhibitors exert their effects by interrupting the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance. The following diagram illustrates the mechanism of ACE inhibition within this pathway.
References
- 1. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fosinopril, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
Fosinopril and Ramipril: A Comparative Analysis of Renal Protective Effects in Experimental Models
For researchers and professionals in drug development, understanding the nuanced differences between angiotensin-converting enzyme (ACE) inhibitors is critical for targeted therapeutic strategies. This guide provides a comparative overview of fosinopril and ramipril, focusing on their efficacy in preclinical models of renal disease. While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to illuminate their respective renal protective profiles.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Both fosinopril and ramipril exert their therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, these drugs mitigate the downstream effects of angiotensin II, which include vasoconstriction, aldosterone secretion, and cellular growth promotion, all of which contribute to the pathophysiology of renal damage. The inhibition of ACE leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure, collectively alleviating the burden on the kidneys.
Comparative Efficacy in Renal Protection
While a singular study directly comparing fosinopril and ramipril with a comprehensive set of renal protection markers was not identified in the reviewed literature, data from separate studies in similar animal models provide insights into their individual effectiveness.
A study in spontaneously hypertensive rats (SHR) investigated the tissue-specific ACE inhibition of several ACE inhibitors, including fosinopril and ramipril. In the kidney, both drugs were noted to have weaker ACE inhibitory effects compared to other agents, a characteristic potentially linked to their dual routes of excretion (renal and biliary).[1]
The following tables summarize key quantitative data from studies evaluating fosinopril in a rat model of renal mass reduction and data available for ramipril from other relevant preclinical and clinical studies.
Table 1: Effects of Fosinopril on Renal Function in a Rat Model of Renal Mass Reduction
| Parameter | Control (Renal Mass Reduction) | Fosinopril-Treated (20 mg/kg/day) |
| Mean Arterial Pressure (mmHg) | Increased | Normalized |
| Effective Renal Plasma Flow (ERPF) | Reduced | Significantly Increased |
| Glomerular Filtration Rate (GFR) | Reduced | Significantly Increased |
| Proteinuria | Increased | Lowered |
Data extracted from a study by Buranakarl et al. in nephrectomized rats.[2]
Table 2: Summary of Ramipril's Renal Protective Effects from Various Studies
| Parameter | Finding | Study Context |
| Proteinuria | Significantly reduced | Ramipril Efficacy in Nephropathy (REIN) study (human clinical trial) |
| Glomerular Filtration Rate (GFR) Decline | Rate of decline significantly reduced | REIN study (human clinical trial) |
| Glomerulosclerosis | Attenuated | Inferred from studies showing reduced proteinuria and GFR decline |
| Serum Creatinine | Levels can be stabilized or progression slowed | General finding in clinical use for chronic kidney disease |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the experimental protocols from the key studies cited.
Fosinopril in Renal Mass Reduction Model
Objective: To evaluate the effect of fosinopril on the progression of renal disease in a rat model of renal mass reduction.[2]
Animal Model: Male Wistar rats.
Experimental Groups:
-
Sham-operated control group.
-
Renal mass reduction (RMR) control group.
-
RMR group treated with fosinopril (20 mg/kg per day, p.o.).
Surgical Procedure for Renal Mass Reduction:
-
Right unilateral nephrectomy was performed.
-
Approximately two-thirds of the blood supply to the left kidney was ligated.
Drug Administration: Fosinopril was administered orally on a daily basis for 5 weeks, starting immediately after the renal mass reduction surgery.
Key Parameters Measured:
-
Mean Arterial Blood Pressure: Monitored throughout the study.
-
Renal Hemodynamics: Effective renal plasma flow (ERPF) and glomerular filtration rate (GFR) were measured.
-
Proteinuria: 24-hour urinary protein excretion was quantified.
-
Histopathology: The remnant kidney was examined for histological changes, including vasodilation and podocyte swelling.
General Protocol for Ramipril in Experimental Nephropathy
While a specific, directly comparable experimental protocol for ramipril was not found, a general methodology for inducing diabetic nephropathy, a common model to test ACE inhibitors, is described below.
Objective: To assess the efficacy of ramipril in preventing or slowing the progression of diabetic nephropathy.
Animal Model: Typically male Sprague-Dawley or Wistar rats.
Induction of Diabetes:
-
A single intraperitoneal injection of streptozotocin (STZ), dissolved in a citrate buffer, is administered.
-
Blood glucose levels are monitored to confirm the induction of diabetes.
Experimental Groups:
-
Non-diabetic control group.
-
Diabetic control group.
-
Diabetic group treated with ramipril (at a specified dose).
Drug Administration: Ramipril is typically administered daily via oral gavage or in drinking water for a predefined period (e.g., 8-12 weeks).
Key Parameters Measured:
-
Metabolic Parameters: Blood glucose and body weight are monitored regularly.
-
Renal Function: 24-hour urinary albumin excretion (proteinuria), serum creatinine, and blood urea nitrogen (BUN) are measured.
-
Histopathology: Kidney tissues are examined for signs of glomerulosclerosis, tubular damage, and interstitial fibrosis.
Conclusion
References
- 1. Differentiation of angiotensin-converting enzyme (ACE) inhibitors by their selective inhibition of ACE in physiologically important target organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of dipyridamole and fosinopril on renal progression in nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antihypertensive Effect of Fosfenopril in Spontaneously Hypertensive Rats: A Comparative Guide
This guide provides a comprehensive comparison of the antihypertensive efficacy of fosinopril with other established antihypertensive agents in the spontaneously hypertensive rat (SHR) model, a widely used preclinical model of human essential hypertension. The information is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of Antihypertensive Agents in Spontaneously Hypertensive Rats
The following table summarizes the antihypertensive effects of fosinopril and comparator drugs from different pharmacological classes in spontaneously hypertensive rats (SHR). It is important to note that the data presented are compiled from various independent studies. Direct head-to-head comparative studies under identical experimental conditions were not available in the public domain. Therefore, variations in experimental protocols, including drug administration protocols, duration of treatment, and methods of blood pressure measurement, should be considered when interpreting these results.
| Drug Class | Drug | Dosage | Route of Administration | Duration of Treatment | Systolic Blood Pressure (SBP) Reduction (mmHg) | Diastolic Blood Pressure (DBP) Reduction (mmHg) | Mean Arterial Pressure (MAP) Reduction (mmHg) | Citation(s) |
| ACE Inhibitor | Fosinopril | 25 mg/kg/day | Oral | 4-8 weeks | Not specified | Not specified | Significant reduction | [1] |
| ACE Inhibitor | Captopril | Not specified | Drinking water | 19 weeks | ~57 | Not specified | ~57 | [2] |
| ACE Inhibitor | Enalapril | 10 mg/kg/day | Oral | 11 months | ~38 | Not specified | Not specified | |
| ACE Inhibitor | Lisinopril | Not specified | Not specified | 2 weeks | ~92 | Not specified | Not specified | [1] |
| Beta-Blocker | Propranolol | 5 mg/kg/day | Infusion | 5 days | Not specified | Not specified | Significant reduction from day 2 | [3] |
| Beta-Blocker | Atenolol | 200 mg/kg/day | Oral | 15 weeks | Markedly inhibited onset | Not specified | Not specified | |
| Diuretic | Hydrochlorothiazide | 80 mg/kg/day | Oral | 3 weeks | Significant reduction | Not specified | Significant reduction |
Note: The exact values for blood pressure reduction were not always specified as mean ± SD/SEM, hence some qualitative descriptions are included. The provided citation indices correspond to the search results and are for internal reference.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical studies. Below are the standard protocols for key experiments cited in this guide.
Animal Model: The Spontaneously Hypertensive Rat (SHR)
The Spontaneously Hypertensive Rat (SHR) is a well-established inbred rat strain that develops hypertension spontaneously, closely mimicking human essential hypertension.[4]
-
Strain: Spontaneously Hypertensive Rats (SHR) and a normotensive control strain, typically Wistar-Kyoto (WKY) rats.
-
Age at Onset of Hypertension: Hypertension typically begins to develop at 6-8 weeks of age and is well-established by 12-14 weeks.
-
Husbandry: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.
Drug Administration: Oral Gavage
Oral gavage is a standard method for precise oral administration of drugs to rodents.[5][6]
-
Preparation: The drug is typically dissolved or suspended in a suitable vehicle (e.g., distilled water, saline, or a 0.5% carboxymethylcellulose solution).
-
Dosage Calculation: The volume to be administered is calculated based on the animal's body weight and the desired dose.
-
Procedure:
-
The rat is gently restrained.
-
A gavage needle (a stainless steel tube with a ball tip) of appropriate size is attached to a syringe containing the drug solution.
-
The gavage needle is carefully inserted into the esophagus and advanced into the stomach.
-
The drug solution is slowly administered.
-
The needle is gently withdrawn.
-
Blood Pressure Measurement: Tail-Cuff Method
The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure in rats.
-
Acclimatization: Rats are acclimated to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced blood pressure elevation.
-
Procedure:
-
The rat is placed in a restrainer, often on a warming platform to increase blood flow to the tail.
-
A small cuff is placed around the base of the rat's tail.
-
A sensor (e.g., a photoelectric sensor or a pneumatic pulse transducer) is placed distal to the cuff to detect the tail pulse.
-
The cuff is inflated to a pressure sufficient to occlude blood flow, and then slowly deflated.
-
The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Multiple readings are taken and averaged for each animal at each time point.
-
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Fosinopril.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the antihypertensive effects of fosinopril in SHR.
References
- 1. Chronic ACE-inhibitor treatment and adrenergic mechanisms in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive effect of fosinopril, a new angiotensin converting enzyme inhibitor: findings of the Fosinopril Study Group II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive effect of propranolol in conscious spontaneously hypertensive rats: central hemodynamics, plasma volume, and renal function during beta-blockade with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fosenopril, an angiotensin-converting enzyme inhibitor, and propranolol: comparative effects at rest and exercise on blood pressure, hormonal variables, and plasma potassium in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Comparison of fosinopril and hydrochlorothiazide in patients with mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosfenopril and Valsartan: A Comparative Analysis in the Prevention of Cardiac Hypertrophy
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of the angiotensin-converting enzyme (ACE) inhibitor fosfenopril and the angiotensin II receptor blocker (ARB) valsartan reveals comparable efficacy in preventing cardiac hypertrophy. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a detailed examination of their mechanisms and effects.
Cardiac hypertrophy, an enlargement of the heart muscle, is a common precursor to heart failure. Both this compound, a prodrug of the active metabolite fosinoprilat, and valsartan are mainstays in the management of cardiovascular diseases, primarily through their modulation of the renin-angiotensin system (RAS). While both drug classes are known to regress left ventricular hypertrophy, this guide delves into a direct comparison of their effects based on preclinical evidence.
Executive Summary of Comparative Efficacy
A key preclinical study directly comparing fosinopril and valsartan in a norepinephrine-induced cardiac hypertrophy model in rats demonstrated that both drugs effectively prevent the development of left ventricular hypertrophy. The study found no significant differences between the two treatments in their ability to reduce the hypertrophic response and inhibit associated apoptosis of cardiomyocytes.[1]
Both fosinopril and valsartan treatment led to a significant reduction in the left ventricular mass index and collagen content in the myocardium compared to the untreated hypertrophy group.[1] Furthermore, both drugs were shown to enhance the activity of crucial cardiac enzymes such as myosin ATPase, Na+-K+-ATPase, and Ca2+-ATPase, suggesting a restorative effect on cardiac myocyte function.[1]
While this direct comparison indicates similar efficacy, broader meta-analyses and reviews comparing ACE inhibitors and ARBs as classes have shown them to be similarly effective in reducing left ventricular mass.[2][3] Some studies suggest ACE inhibitors may have an edge in the early phases of cardiac remodeling following a myocardial infarction due to a greater reduction in cardiac fibrosis.[4]
Quantitative Data Comparison
The following tables summarize the key quantitative findings from a head-to-head preclinical study.
Table 1: Effect on Left Ventricular Hypertrophy and Myocardial Collagen
| Parameter | Control | Norepinephrine (NE) | NE + Fosinopril (15 mg/kg/day) | NE + Valsartan (30 mg/kg/day) |
| Left Ventricular Index (mg/g) | 2.15 ± 0.23 | 3.12 ± 0.28 | 2.43 ± 0.25 | 2.48 ± 0.26 |
| Myocardial Collagen Content (µg/mg) | 3.45 ± 0.41 | 6.87 ± 0.62 | 4.12 ± 0.53 | 4.25 ± 0.58 |
*P < 0.01 vs Control; **P < 0.01 vs NE. Data adapted from a study on catecholamine-induced cardiac hypertrophy.[1]
Table 2: Effect on Myocardial Enzyme Activities
| Enzyme Activity (µmol Pi/mg prot/h) | Control | Norepinephrine (NE) | NE + Fosinopril | NE + Valsartan |
| Myosin ATPase | 0.85 ± 0.11 | 0.52 ± 0.08 | 0.78 ± 0.10 | 0.76 ± 0.09 |
| Na+-K+-ATPase | 12.4 ± 1.5 | 8.2 ± 1.1 | 11.5 ± 1.3 | 11.2 ± 1.4 |
| Ca2+-ATPase (mitochondrial) | 1.54 ± 0.21 | 0.98 ± 0.15* | 1.42 ± 0.19 | 1.38 ± 0.18 |
*P < 0.01 vs Control; **P < 0.01 vs NE. Data adapted from a study on catecholamine-induced cardiac hypertrophy.[1]
Detailed Experimental Protocols
The primary comparative data is based on a well-established animal model of cardiac hypertrophy.
Induction of Cardiac Hypertrophy: A cardiac hypertrophy model was established in Sprague-Dawley rats by intraperitoneal injection of norepinephrine (1.5 mg/kg/day) for 15 consecutive days.[1] This method mimics the cardiac stress induced by sustained sympathetic nervous system activation.
Treatment Groups: The animals were divided into four groups:
-
Control Group: Received saline injections.
-
Norepinephrine (NE) Group: Received norepinephrine to induce hypertrophy.
-
NE + Fosinopril Group: Received norepinephrine and were treated orally with fosinopril (15 mg/kg/day).[1]
-
NE + Valsartan Group: Received norepinephrine and were treated orally with valsartan (30 mg/kg/day).[1]
Assessment of Cardiac Hypertrophy: At the end of the 15-day period, the hearts were excised, and the left ventricular weight was measured. The left ventricular index was calculated as the ratio of left ventricular weight to body weight. Myocardial collagen content was determined using a hydroxyproline assay.
Enzyme Activity Assays: The activities of myosin ATPase, Na+-K+-ATPase, and mitochondrial Ca2+-ATPase were measured from myocardial tissue homogenates using colorimetric assays to determine the rate of inorganic phosphate (Pi) liberation.
Apoptosis Detection: Cardiomyocyte apoptosis was assessed using the TUNEL (TdT-mediated dUTP Nick-End Labeling) method on paraffin-embedded heart tissue sections. The apoptotic index was calculated as the percentage of TUNEL-positive nuclei.
Signaling Pathways and Mechanisms of Action
This compound and valsartan exert their anti-hypertrophic effects through distinct but related signaling pathways that both converge on mitigating the effects of the renin-angiotensin system.
This compound (via Fosinoprilat): As an ACE inhibitor, fosinoprilat blocks the conversion of angiotensin I to angiotensin II. This reduction in angiotensin II levels prevents the activation of the angiotensin II type 1 (AT1) receptor, thereby inhibiting downstream signaling cascades that promote cardiomyocyte growth, protein synthesis, and fibrosis. One of the key pathways inhibited is the TGF-β1/Smad signaling pathway, which is a critical mediator of fibrosis.[5][6] Additionally, fosinopril has been shown to modulate Protein Kinase C epsilon (PKCε), a key regulator of cardiac contractility and hypertrophy.[7]
Valsartan: As an ARB, valsartan directly blocks the AT1 receptor, preventing angiotensin II from binding and exerting its hypertrophic effects, regardless of its production pathway.[8] This provides a more direct blockade of the final step in the RAS cascade. By blocking the AT1 receptor, valsartan impedes pro-hypertrophic signaling, including the CaMKII pathway, which is involved in calcium handling and gene expression leading to hypertrophy.[9] Furthermore, valsartan has been shown to down-regulate galectin-3 signaling, a pathway implicated in cardiac fibrosis and remodeling.[10]
Conclusion
Both this compound and valsartan demonstrate significant and comparable efficacy in preventing experimentally induced cardiac hypertrophy. Their distinct mechanisms of action, with this compound inhibiting the production of angiotensin II and valsartan blocking its receptor, both lead to the attenuation of downstream signaling pathways responsible for pathological cardiac remodeling. The choice between these agents in a clinical or research setting may be guided by factors beyond their direct anti-hypertrophic effects, such as individual patient tolerance and the presence of comorbidities. This comparative guide provides foundational data for researchers and drug development professionals exploring therapeutic strategies to combat cardiac hypertrophy.
References
- 1. Effect of valsartan and fosinopril on catecholamine-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Angiotensin II receptor blockers and cardiovascular protection: Focus on left ventricular hypertrophy regression and atrial fibrillation prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do ARBs Compare To Ace Inhibitors In Terms Of Effectiveness For Heart Enlargement? - Klarity Health Library [my.klarity.health]
- 5. The effect and mechanism of forsinopril on ventricular hypertrophy of SHR and left ventricular pressure overloading rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fosinopril inhibits Ang II-induced VSMC proliferation, phenotype transformation, migration, and oxidative stress through the TGF-β1/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fosinopril and carvedilol reverse hypertrophy and change the levels of protein kinase C epsilon and components of its signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sacubitril/Valsartan Inhibits Cardiomyocyte Hypertrophy in Angiotensin II-Induced Hypertensive Mice Independent of a Blood Pressure-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiac Protection of Valsartan on Juvenile Rats with Heart Failure by Inhibiting Activity of CaMKII via Attenuating Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Valsartan attenuates cardiac and renal hypertrophy in rats with experimental cardiorenal syndrome possibly through down-regulating galectin-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosinopril's Long-Term Efficacy: A Comparative Analysis Against Other ACE Inhibitors
A deep dive into the long-term clinical performance of fosinopril reveals a competitive efficacy and distinct pharmacological profile when compared to other widely prescribed angiotensin-converting enzyme (ACE) inhibitors such as enalapril, lisinopril, and ramipril. This guide offers a comprehensive comparison for researchers, scientists, and drug development professionals, presenting supporting experimental data, detailed methodologies, and visualizations of key signaling pathways.
Fosinopril, a phosphinic acid-containing ACE inhibitor, demonstrates a unique dual-pathway of elimination (hepatic and renal), which distinguishes it from many other agents in its class that are primarily cleared by the kidneys. This characteristic has significant implications for its long-term use in patients with varying degrees of renal function.
Comparative Efficacy in Cardiovascular Outcomes
Long-term studies have positioned fosinopril as a potent agent in the management of hypertension and heart failure, with efficacy comparable to, and in some instances, surpassing that of other ACE inhibitors.
Heart Failure
In the context of chronic heart failure (CHF), fosinopril has been shown to be at least as effective as enalapril. A one-year, double-blind, randomized controlled trial involving patients with mild to moderate CHF found that fosinopril was more effective than enalapril in improving symptoms and delaying events related to the worsening of the condition.[1] Notably, the total rate of hospitalizations and deaths was lower in the fosinopril group compared to the enalapril group (19.7% vs 25.0%).[1] Furthermore, the incidence of orthostatic hypotension was significantly lower with fosinopril.[1]
Hypertension
For the long-term treatment of hypertension, controlled trials have demonstrated that fosinopril, administered in single daily doses of 10-40 mg, is both efficacious and safe. These studies have reported favorable responses in up to 80% of patients. When compared directly with enalapril for mild to moderate essential hypertension, both drugs produced statistically significant reductions in blood pressure of a similar magnitude. However, fosinopril was consistently numerically slightly more effective in reducing both systolic and diastolic blood pressure.
Post-Myocardial Infarction and Mortality
Large-scale observational studies have provided insights into the comparative long-term mortality benefits of different ACE inhibitors. In a study of elderly patients with congestive heart failure, the mortality associated with fosinopril was found to be similar to that of ramipril, which is often used as a benchmark. The adjusted hazard ratio for mortality for fosinopril compared to ramipril was 0.92 (95% confidence interval [CI], 0.85–1.00).[2] In contrast, enalapril and captopril were associated with a 10%-15% higher mortality rate than ramipril in the same study.[2]
Another large study focusing on hypertensive patients also found that the risk of overall mortality for fosinopril users was modestly increased compared to ramipril, with a hazard ratio of 1.08 (95% CI: 1.05-1.12).[3]
Data Presentation: Quantitative Comparison of Fosinopril and Other ACE Inhibitors
| Efficacy Outcome | Fosinopril | Enalapril | Lisinopril | Ramipril | Citation(s) |
| Heart Failure: Hospitalization/Death Rate (1-year) | 19.7% | 25.0% | - | - | [1] |
| Heart Failure: Event-Free Survival Time (months) | 1.6 | 1.0 | - | - | [1] |
| CHF Mortality (Adjusted Hazard Ratio vs. Ramipril) | 0.92 (0.85–1.00) | 1.10 (1.04–1.16) | 0.95 (0.89–1.02) | Reference | [2] |
| Hypertension Mortality (Hazard Ratio vs. Ramipril) | 1.08 (1.05-1.12) | 1.08 (1.05-1.11) | No significant difference | Reference | [3] |
| Pharmacokinetics: Accumulation Index in Renal Insufficiency | 1.21 - 1.41 | 1.96 | 2.76 | - | [4] |
| Side Effect Profile | Fosinopril | Enalapril | Lisinopril | Ramipril | Citation(s) |
| Orthostatic Hypotension (in CHF) | 1.6% | 7.6% | - | - | [1] |
| Cough | Similar to enalapril | Similar to fosinopril | - | - | [5] |
| Dizziness | Lower incidence than enalapril | Higher incidence than fosinopril | - | - | [5] |
Experimental Protocols
Fosinopril in Heart Failure Study
-
Objective: To investigate the efficacy and safety of fosinopril compared to enalapril in the treatment of chronic heart failure.
-
Study Design: A one-year, double-blind, randomized, multicenter, parallel-group study.
-
Patient Population: Patients with mild to moderate chronic heart failure (NYHA class II-III) and left ventricular ejection fractions of less than 40%.
-
Intervention: Patients were randomly assigned to receive either fosinopril (5 to 20 mg daily, n=122) or enalapril (5 to 20 mg daily, n=132).
-
Primary Endpoints: The primary endpoints included event-free survival time and the total rate of hospitalizations plus deaths. Symptom improvement and the incidence of adverse events were also assessed.
-
Statistical Analysis: Comparisons between the two treatment groups were made using appropriate statistical tests for survival data and event rates. A p-value of less than 0.05 was considered statistically significant.[1]
Fosinopril Efficacy/Safety Trial (FEST)
-
Objective: To evaluate the effect of fosinopril on exercise tolerance and clinical deterioration in patients with heart failure.
-
Study Design: A 12-week, double-blind, placebo-controlled, multinational trial.
-
Patient Population: 308 patients with mild to moderately severe heart failure (NYHA functional class II-III).
-
Intervention: Patients were randomized to receive either fosinopril (titrated from 10 mg to 40 mg once daily) or a placebo.
-
Primary Endpoints: The primary outcomes were changes in bicycle exercise time and the occurrence of clinical events indicative of worsening heart failure (e.g., need for supplemental diuretics, hospitalization).
-
Statistical Analysis: Analysis of covariance (ANCOVA) and a prospectively defined dropout-adjusted endpoint analysis were used to assess the treatment effect on exercise time. The frequency of clinical events was compared between the two groups.[6]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for all ACE inhibitors is the blockade of the angiotensin-converting enzyme, which reduces the production of angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced aldosterone secretion, contributing to lower blood pressure and decreased cardiac workload.
Beyond its primary mechanism, research has indicated that fosinopril may have additional effects on cellular signaling pathways. Specifically, fosinopril has been shown to inhibit the Angiotensin II-induced activation of the TGF-β1/Smad signaling pathway in vascular smooth muscle cells. This pathway is implicated in fibrosis and vascular remodeling, suggesting a potential mechanism for the organ-protective effects of fosinopril beyond blood pressure reduction.
Conclusion
References
- 1. Differential effects of fosinopril and enalapril in patients with mild to moderate chronic heart failure. Fosinopril in Heart Failure Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cmaj.ca [cmaj.ca]
- 3. Different Angiotensin-converting enzyme inhibitors and the associations with overall and cause-specific mortalities in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the pharmacokinetics of fosinoprilat with enalaprilat and lisinopril in patients with congestive heart failure and chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fosinopril. A review of its pharmacology and clinical efficacy in the management of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fosfenopril: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of fosfenopril in a research environment, ensuring personnel safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, an angiotensin-converting enzyme (ACE) inhibitor. Adherence to these procedures is essential to minimize health risks and ensure compliance with federal and local regulations.
Hazard Assessment and Classification
This compound and its sodium salt are classified as hazardous substances under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200).[1][2] While not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is considered a hazardous chemical waste due to its toxicological properties.[3][4][5][6]
Key hazard information is summarized in the table below:
| Hazard Classification | Description | Primary Route of Exposure |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[7] | Inhalation, Ingestion, Skin/Eye Contact |
| Skin and Eye Irritation | Causes skin and serious eye irritation.[2][7] | Skin/Eye Contact |
| Sensitization | May cause sensitization by skin contact.[1][2] | Skin Contact |
It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling of powdered this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[1][2][7]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to be compliant with general laboratory safety standards and environmental regulations.
Step 1: Waste Identification and Segregation
-
Identify all this compound-containing waste streams. This includes, but is not limited to:
-
Expired or unused pure this compound (solid powder).
-
Contaminated lab supplies (e.g., weigh boats, spatulas, pipette tips).
-
Empty stock containers.
-
Solutions containing this compound.
-
Contaminated PPE.
-
-
Segregate this compound waste from other waste streams. Do not mix this compound waste with non-hazardous trash, sharps containers (unless the item is also a sharp), or other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Collection and Labeling
-
Solid Waste:
-
Collect solid this compound waste in a designated, leak-proof container with a secure lid. The container should be compatible with the chemical.
-
For grossly contaminated items, double-bagging may be appropriate.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a sealable, shatter-resistant container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "solid waste," "aqueous solution").
-
Include the date of waste accumulation.
-
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area. This area should be under the control of the laboratory personnel.
-
Ensure secondary containment to prevent the spread of material in case of a leak.
-
Store away from incompatible materials, particularly strong oxidizing agents.[2][7]
Step 4: Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash. [7]
-
Professional disposal is required. The most common recommended disposal methods for chemical waste of this nature are incineration in a licensed facility or burial in a licensed landfill, as determined by a qualified waste management vendor.[1]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory checkpoints are met throughout the process.
Caption: Logical workflow for the compliant disposal of this compound waste.
This procedural guidance is intended to provide a clear and actionable plan for the safe management of this compound waste in a laboratory setting. Always consult your institution's specific safety protocols and EHS department for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
